ztz240
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKVELJRWKNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to ZTZ240: A Novel KCNQ Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTZ240 is a novel small molecule compound identified as a potent chemical modulator of voltage-gated potassium channels of the Kv7 (KCNQ) family. It exhibits significant potential for therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical properties, preclinical efficacy, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key molecular interactions and experimental workflows are visualized.
Introduction
Voltage-gated potassium channels, particularly the KCNQ2/3 subtypes which are the primary molecular correlates of the neuronal M-current, play a crucial role in regulating neuronal excitability. Their activation leads to membrane hyperpolarization, thereby dampening repetitive firing and providing a key mechanism for seizure prevention. This compound has emerged as a significant research compound due to its distinct mechanism of action compared to other KCNQ channel openers like retigabine. This guide aims to consolidate the current technical knowledge on this compound to aid in its further investigation and potential development.
Mechanism of Action
This compound functions as a positive allosteric modulator of KCNQ channels. Unlike retigabine, which binds to the pore domain, this compound interacts with the voltage-sensing domain (VSD) of the KCNQ2 channel.[1]
Binding Site
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel site within the VSD of the KCNQ2 channel.[1] Specifically, it sits in a side cleft between the S3 and S4 helices, a region known as the gating charge transfer center.[1] This binding pocket is formed by key residues that are critical for its modulatory activity. Site-directed mutagenesis has identified several residues as essential for this compound's effects.
Molecular Interactions
The binding of this compound to the VSD is stabilized by a combination of hydrophobic interactions and hydrogen bonds.[1] Key interacting residues in KCNQ2 include Phe137, Asp172, Arg207 (R3), and Arg210 (R4).[1] The interaction with these residues, particularly the gating charges in the S4 segment, is thought to stabilize the VSD in its activated state.
Signaling Pathway
The binding of this compound to the VSD facilitates the outward movement of the S4 helix in response to membrane depolarization. This stabilization of the activated VSD lowers the energy barrier for channel opening, resulting in a leftward shift of the voltage-dependence of activation (G-V curve) to more hyperpolarized potentials.[1] This means the channel is more likely to be open at physiological resting membrane potentials, leading to an increased outward potassium current and a reduction in neuronal excitability.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its analogs.
Table 1: In Vitro Potency of this compound on KCNQ Channels
| Channel Subtype | Parameter | Value (μM) | Reference |
| KCNQ2 | EC50 (Current Amplitude) | 5.62 ± 0.67 | [2] |
| KCNQ2 | EC50 (V1/2 Shift) | 3.98 ± 0.33 | [2] |
| KCNQ2/3 | EC50 | 6.1 | [3][4] |
| KCNQ4 | EC50 | 12.2 | [3][4] |
| KCNQ1 | Sensitivity | Not detectable | [1] |
| KCNQ3 | Sensitivity | Not detectable | [1] |
Table 2: Preclinical Anticonvulsant Activity of this compound
| Animal Model | Species | Compound | Dose (mg/kg) | Protection Rate (%) | Reference |
| Maximal Electroshock (MES) | Mouse | This compound | 20 | 100 | [5] |
| Pentylenetetrazole (PTZ) | Mouse | This compound | - | Comparable to Retigabine | [6] |
Note: Detailed dose-response data for the PTZ model is not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: Chinese Hamster Ovary (CHO)-K1 cells stably overexpressing human KCNQ2 channels.
-
Recording Solution (Extracellular): Composition in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.
-
Pipette Solution (Intracellular): Composition in mM: 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 adjusted with KOH.
-
Voltage Protocol:
-
Cells were held at a holding potential of -80 mV.
-
To elicit currents, depolarizing steps were applied from -70 mV to +50 mV in 10 mV increments.
-
A subsequent hyperpolarizing step to -120 mV for 800 ms was used to record tail currents.
-
-
Data Analysis:
-
Current Amplitude-Dependent Activation (I/Icontrol): The outward current amplitude in the presence of this compound was normalized to the control current.
-
Voltage-Dependent Activation (G-V Curve): Conductance (G) was calculated from the tail current amplitudes and plotted against the prepulse potential. The data were fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Site-Directed Mutagenesis
-
Method: Point mutations in the human KCNQ2 gene were introduced using the QuikChange II site-directed mutagenesis kit.
-
Verification: All mutations were confirmed by DNA sequencing.
-
Functional Assay: Mutant KCNQ2 channels were expressed in CHO cells, and their response to this compound was evaluated using the whole-cell patch-clamp protocol described above.
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation:
-
The purified human KCNQ2 protein was mixed with this compound to a final concentration of 250 μM.
-
The mixture was incubated at 4°C for 20 minutes.
-
The complex was concentrated to approximately 3 mg/mL for cryo-EM grid preparation.
-
-
Data Collection & Processing:
-
Cryo-EM grids were prepared, and data was collected on a Titan Krios microscope.
-
Movie stacks were processed for motion correction, CTF estimation, and particle picking.
-
2D and 3D classification and refinement were performed to obtain the final high-resolution structure of the KCNQ2-ZTZ240 complex.
-
In Vivo Anticonvulsant Screening
-
Maximal Electroshock (MES) Seizure Model:
-
Animals: Male CF-1 mice.
-
Drug Administration: this compound (20 mg/kg) was administered intraperitoneally (i.p.).
-
Seizure Induction: A 60 Hz alternating current (50 mA) was delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure was considered protection.
-
Pharmacokinetics and Toxicology
As of the date of this document, there is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicology of this compound. However, data from a structurally related and well-characterized KCNQ2/3 selective activator, ICA-27243, can provide some insights for drug development professionals.
ICA-27243 has been shown to be orally bioavailable and effective in rodent models of epilepsy.[6][7][8] It demonstrated a good safety margin in these preclinical studies, with anticonvulsant efficacy observed at doses significantly lower than those causing motor impairment.[8] Further studies are required to determine the ADME and toxicology profile of this compound to assess its drug-like properties and potential for clinical development.
Conclusion and Future Directions
This compound is a promising KCNQ channel activator with a distinct mechanism of action that involves the stabilization of the voltage-sensing domain. Its potent in vitro activity and preclinical efficacy in seizure models highlight its potential as a lead compound for the development of novel antiepileptic drugs.
Future research should focus on:
-
Comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Detailed pharmacokinetic and toxicology profiling to assess its suitability for clinical development.
-
Evaluation in a broader range of preclinical models of epilepsy and other neurological disorders, such as neuropathic pain.
The unique binding site of this compound on the KCNQ2 channel offers a new avenue for the design of next-generation, subtype-selective KCNQ modulators with potentially improved efficacy and side-effect profiles.
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: In vivo profile of ICA-27243 [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models. [scholars.duke.edu]
- 8. [PDF] In Vivo Profile of ICA-27243 [N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a Potent and Selective KCNQ2/Q3 (Kv7.2/Kv7.3) Activator in Rodent Anticonvulsant Models | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to ztz240: A Novel Modulator of KCNQ2 Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
ztz240 is a synthetic organic small molecule that has emerged as a significant modulator of voltage-gated potassium channels, specifically the KCNQ subfamily. Extensive research has demonstrated its role as an activator of KCNQ2, KCNQ2/3, and KCNQ4 channels, making it a valuable tool for studying neuronal excitability and a potential lead compound for the development of therapeutics for epilepsy and other hyperexcitability disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its interaction with the KCNQ2 channel. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a benzamide derivative. Its chemical structure is depicted in Figure 1.
Figure 1: Chemical Structure of this compound
The IUPAC name for this compound is N-(6-chloropyridin-3-yl)-4-fluorobenzamide.[1][2]
Physicochemical Data
Calculated physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| Molecular Formula | C12H8ClFN2O | [2] |
| Molecular Weight | 249.66 g/mol | [2] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
| Topological Polar Surface Area | 41.99 Ų | [3] |
Mechanism of Action: KCNQ Channel Modulation
This compound functions as a positive modulator of specific KCNQ (Kv7) channel subtypes.[4] Its primary mechanism of action involves binding to the voltage-sensing domain (VSD) of the KCNQ2 channel, which is a distinct mechanism compared to other KCNQ activators like retigabine that bind to the pore domain.[2][5][6][7]
By binding to the VSD, this compound stabilizes the channel in its activated state.[2][5][6][7] This leads to two main functional consequences: an increase in the outward potassium current and an enhancement of the channel's voltage sensitivity.[5] This is achieved by reducing the energy barrier for the transition of the VSD from the resting to the activated state.[5] The binding of this compound induces a conformational change, strengthening the coupling between the VSD and the pore domain of the channel.[5]
This stabilizing effect on the open conformation of the KCNQ2 channel results in a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to be open at more negative membrane potentials. This increased potassium efflux helps to dampen neuronal excitability, which is the basis for its potential therapeutic effects in conditions like epilepsy.
Pharmacological Properties and Quantitative Data
The effects of this compound on KCNQ channels have been quantified through various electrophysiological studies. The following tables summarize the key findings.
Potency on KCNQ Channel Subtypes
| Channel Subtype | EC50 (µM) | Effect | Reference |
| KCNQ2/3 | 6.1 | Potentiation | [4] |
| KCNQ4 | 12.2 | Potentiation | [4] |
Electrophysiological Effects on KCNQ2 Channels
This compound modulates the gating properties of KCNQ2 channels in a concentration-dependent manner.
| Parameter | Concentration (µM) | Value | Reference |
| Outward Current (I/Icontrol) | |||
| EC50 | - | 5.62 ± 0.67 | [5] |
| Voltage of Half-Maximal Activation (V1/2) | |||
| Control | 0 | -13.7 ± 0.50 mV | [5] |
| This compound | 1 | -13.7 ± 0.50 mV | [5] |
| This compound | 10 | -42.64 ± 0.93 mV | [5] |
| EC50 for V1/2 shift | - | 3.98 ± 0.33 | [5] |
| Change in V1/2 (ΔV1/2) | |||
| Full-length KCNQ2 | 5 | 25.07 ± 1.12 mV | [5] |
| Truncated KCNQ2 | 5 | 23.43 ± 1.52 mV | [5] |
Experimental Protocols
The following section details the methodology used to characterize the effects of this compound on KCNQ2 channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the gating properties of human KCNQ2 channels.
Cell Line: Chinese hamster ovary (CHO)-K1 cells stably overexpressing the human KCNQ2 channel.[5]
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 Na2ATP (pH adjusted to 7.2 with KOH).
Procedure:
-
CHO-K1 cells expressing KCNQ2 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
A giga-ohm seal is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Membrane currents are recorded using a patch-clamp amplifier.
-
To measure voltage-dependent activation (G-V curves), cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) are applied.
-
Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV).
-
The conductance (G) is calculated from the tail current amplitude and plotted against the prepulse potential to generate the G-V curve.
-
The G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).
-
To determine the effect of this compound, the compound is added to the external solution at various concentrations, and the recording protocol is repeated.
-
The dose-response curve for the increase in outward current is generated by plotting the ratio of the current in the presence of the compound (I) to the control current (Icontrol) against the this compound concentration.[5]
Conclusion and Future Directions
This compound is a potent and specific activator of KCNQ2/3 and KCNQ4 channels with a well-defined mechanism of action. Its ability to stabilize the activated state of the KCNQ2 channel by binding to the voltage-sensing domain provides a valuable pharmacological tool for dissecting the role of these channels in neuronal function. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers in the field.
Future research should focus on optimizing the structure of this compound to improve its selectivity and pharmacokinetic profile. In vivo studies are warranted to fully evaluate its therapeutic potential for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The distinct binding site of this compound compared to other KCNQ modulators also presents an opportunity for the development of novel combination therapies.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of ztz240
For Researchers, Scientists, and Drug Development Professionals
Abstract
ztz240 is a novel small molecule modulator of the voltage-gated potassium channel KCNQ2, a critical regulator of neuronal excitability. The M-current, predominantly carried by KCNQ2/KCNQ3 heterotetramers, plays a crucial role in preventing neuronal hyperexcitability, making these channels a prime target for the treatment of disorders such as epilepsy and neuropathic pain.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the KCNQ2 channel, its impact on channel gating, and its preclinical efficacy. This document synthesizes available data from electrophysiological and structural studies to serve as a resource for researchers in the field of ion channel pharmacology and drug development.
Core Mechanism of Action: Allosteric Modulation of the Voltage-Sensing Domain
This compound acts as a positive allosteric modulator of the KCNQ2 potassium channel.[1][2] Unlike some other KCNQ channel openers that bind to the pore domain, cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a distinct site within the voltage-sensing domain (VSD) of the KCNQ2 channel.[1]
Specifically, this compound lodges in a side cleft between the S3 and S4 transmembrane segments of the VSD.[1] This binding pocket is located at the gating charge transfer center, a critical region for the conformational changes that lead to channel opening in response to changes in membrane potential.[1]
The binding of this compound stabilizes the VSD in its activated state.[1] This stabilization is thought to reduce the energy barrier required for the VSD to transition from a resting to an activated conformation, thereby increasing the channel's voltage sensitivity.[1][2] This allosteric modulation enhances the probability of the channel opening at more hyperpolarized membrane potentials.
Key Molecular Interactions:
Structural analyses have identified key residues within the KCNQ2 VSD that are crucial for the binding and action of this compound. These include:
-
Phe137, Asp172, Arg207 (R3), and Arg210 (R4): These residues form direct interactions with this compound.[1]
-
Hydrophobic Interactions: this compound is primarily stabilized in the binding pocket through hydrophobic interactions.[1]
-
Hydrogen Bonding: A hydrogen bond is formed between the side chain of Arg210 and this compound.[1]
Mutagenesis studies have confirmed the importance of these residues. Mutations such as F137A, D172A, and R210Q significantly diminish the potentiating effect of this compound on KCNQ2 channels.[2]
Quantitative Analysis of this compound Activity
The modulatory effects of this compound on KCNQ2 channel function have been quantified through electrophysiological studies.
| Parameter | Value | Channel Type | Experimental System | Reference |
| EC50 for Outward Current Increase | 5.62 ± 0.67 μM | KCNQ2 | CHO-K1 cells | [2] |
| EC50 for G-V Curve Shift | 3.98 ± 0.33 μM | KCNQ2 | CHO-K1 cells | [2] |
| EC50 for Channel Activation | 6.1 μM | KCNQ2/3 | Not Specified | [3] |
| EC50 for Channel Activation | 12.2 μM | KCNQ4 | Not Specified | [3] |
Table 1: In Vitro Potency of this compound
Effects on Channel Gating:
| Parameter | Condition | Value | Channel Type | Experimental System | Reference |
| V1/2 of Activation | Control | Not Specified | KCNQ2 | CHO-K1 cells | [2] |
| 1 μM this compound | -13.7 ± 0.50 mV | KCNQ2 | CHO-K1 cells | [2] | |
| 10 μM this compound | -42.64 ± 0.93 mV | KCNQ2 | CHO-K1 cells | [2] | |
| ΔV1/2 | 5 μM this compound | 25.07 ± 1.12 mV | Full-length KCNQ2 | CHO-K1 cells | [2] |
| 5 μM this compound | 23.43 ± 1.52 mV | Truncated KCNQ2 | CHO-K1 cells | [2] |
Table 2: Effect of this compound on KCNQ2 Channel Voltage-Dependence of Activation
Preclinical Efficacy
In vivo studies have demonstrated the anticonvulsant activity of this compound.
| Animal Model | Compound | Dose | Protection Rate | Reference |
| Mouse MES-induced seizure | This compound | Not Specified | 100% | [2] |
| Retigabine | Not Specified | Comparable to this compound | [2] |
Table 3: Anticonvulsant Activity of this compound
Selectivity Profile
This compound exhibits selectivity among the KCNQ channel family. It shows potentiation of KCNQ2, KCNQ4, and KCNQ5 channels, while KCNQ1 and KCNQ3 are largely insensitive to its effects.[2] This selectivity is attributed to differences in the amino acid residues lining the binding pocket within the VSD of the different KCNQ subtypes.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on standard methods for recording KCNQ channel activity in mammalian cell lines.
Cell Culture and Transfection:
-
Chinese hamster ovary (CHO)-K1 cells are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with a plasmid encoding human KCNQ2 using a suitable transfection reagent.
-
Transfected cells are identified for recording, often by co-transfection with a fluorescent marker protein.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
Voltage Protocols and Data Analysis:
-
To measure the voltage-dependence of activation, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -100 mV to +50 mV in 10 mV increments).
-
Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV) to determine the extent of channel opening at the preceding test potential.
-
Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential and are fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.
-
This compound is applied to the bath solution at various concentrations to determine its effect on current amplitude and the G-V relationship.
Cryo-Electron Microscopy (Cryo-EM)
This protocol outlines a general workflow for determining the structure of a membrane protein like KCNQ2 in complex with a small molecule ligand.
Protein Expression and Purification:
-
Human KCNQ2 is expressed in a suitable expression system, such as insect or mammalian cells.
-
The protein is solubilized from the cell membranes using a mild detergent.
-
The solubilized protein is purified using affinity chromatography followed by size-exclusion chromatography.
Complex Formation and Sample Preparation:
-
The purified KCNQ2 protein is incubated with an excess of this compound to ensure saturation of the binding sites.
-
A small aliquot (typically 3-4 μL) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid.
-
The grid is blotted to create a thin film of the sample and then rapidly plunge-frozen in liquid ethane to vitrify the sample.
Data Collection:
-
The frozen grids are loaded into a transmission electron microscope equipped with a direct electron detector.
-
A large dataset of high-resolution images (micrographs) of the randomly oriented protein particles is collected automatically.
Image Processing and 3D Reconstruction:
-
The collected micrographs are pre-processed to correct for beam-induced motion and to enhance the signal-to-noise ratio.
-
Individual protein particles are automatically picked from the micrographs.
-
The particles are classified into different 2D classes representing different views of the protein.
-
An initial 3D model is generated from the 2D class averages.
-
The initial model is refined against the raw particle images to generate a high-resolution 3D reconstruction of the KCNQ2-ztz240 complex.
-
The final 3D map is used for atomic model building and analysis of the ligand binding site.
Visualizations
Caption: Signaling pathway of this compound's action on the KCNQ2 channel.
Caption: Workflow for the characterization of this compound.
Preclinical Development Status
Currently, there is limited publicly available information regarding the comprehensive preclinical development of this compound. While initial in vivo efficacy in a seizure model has been demonstrated, data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the safety and toxicology profile of this compound have not been reported in the reviewed literature. Furthermore, there is no information available regarding the progression of this compound into clinical trials.
Conclusion
This compound is a potent and selective positive allosteric modulator of the KCNQ2 potassium channel. Its unique mechanism of action, involving the stabilization of the voltage-sensing domain in its activated state, distinguishes it from other KCNQ channel openers. The available in vitro and in vivo data highlight its potential as a therapeutic agent for neuronal hyperexcitability disorders such as epilepsy. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to fully elucidate its therapeutic potential and readiness for clinical investigation.
References
The KCNQ2 Channel Activator ztz240: A Technical Guide to its Discovery, Mechanism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of ztz240, a potent and selective activator of the KCNQ2 voltage-gated potassium channel. KCNQ2 channels are critical regulators of neuronal excitability, and their modulation represents a key therapeutic strategy for epilepsy and other neurological disorders. This guide details the discovery of this compound, its mechanism of action at the molecular level, and a plausible synthetic route. Quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its interaction with the KCNQ2 channel are presented to facilitate further research and development in this area.
Discovery and Pharmacological Profile
This compound was identified as a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ) isoforms.[1] It is an analog of ICA-27243 and demonstrates a distinct potentiation activity.[2] Electrophysiological studies have characterized this compound as a potent activator of KCNQ2, KCNQ2/3, and KCNQ4 channels, with lesser activity on other KCNQ isoforms.[1][3] This selectivity profile makes it a valuable tool for studying the physiological roles of specific KCNQ channels and a promising lead for the development of novel therapeutics with potentially fewer side effects than non-selective KCNQ openers.
Quantitative Data on this compound Activity
The activity of this compound has been quantified through various electrophysiological assays, primarily whole-cell patch-clamp recordings. The key parameters determined are the half-maximal effective concentration (EC50) for channel activation and the shift in the voltage-dependence of activation (V1/2).
| Channel | Parameter | Value (μM) | Assay Conditions | Reference |
| KCNQ2 | EC50 (Current Increase) | 5.62 ± 0.67 | Whole-cell patch-clamp in CHO-K1 cells, measured at +50 mV. | [2] |
| KCNQ2 | EC50 (V1/2 Shift) | 3.98 ± 0.33 | Whole-cell patch-clamp in CHO-K1 cells. | [2] |
| KCNQ2/3 | EC50 | 6.1 ± 1.2 | Not specified. | [1][3] |
| KCNQ4 | EC50 | 12.2 ± 1.0 | Not specified. | [1][3] |
Table 1: Potency of this compound on KCNQ Channels
| This compound Concentration | V1/2 of KCNQ2 (mV) | Reference |
| Control | -11.4 ± 4.2 | [3] |
| 1 µM | -13.7 ± 0.50 | [2] |
| 10 µM | -42.64 ± 0.93 | [2] |
| 10 µM | -58.7 ± 7.7 | [3] |
Table 2: Effect of this compound on the Voltage-Dependence of KCNQ2 Activation
Mechanism of Action
Cryo-electron microscopy (cryo-EM) studies have elucidated the molecular basis for the activation of KCNQ2 by this compound.[2] Unlike the classical KCNQ activator retigabine, which binds to the pore domain, this compound binds to a distinct site within the voltage-sensing domain (VSD) of the KCNQ2 channel.[2]
Binding Site and Conformational Changes
This compound docks into a pocket within the VSD, specifically at the interface of the S3 and S4 helices.[4] This binding directly stabilizes the VSD in its activated state.[2] The interaction of this compound with key residues in the VSD is thought to reduce the energy barrier for the transition from the resting to the activated state of the voltage sensor, thereby increasing the channel's voltage sensitivity.[2] This mechanism leads to a significant leftward shift in the voltage-dependence of activation, meaning the channel is more likely to be open at more hyperpolarized membrane potentials.[2][5]
Signaling Pathway of this compound Action on KCNQ2
Caption: Mechanism of this compound-mediated KCNQ2 channel activation.
Synthesis of this compound
While detailed synthetic procedures for this compound are not extensively published in the scientific literature, a plausible synthetic route can be devised based on its chemical structure: N-(6-chloropyridin-3-yl)-4-fluorobenzamide .[6] The core of this molecule is an amide bond, which is typically formed by the reaction of a carboxylic acid derivative with an amine.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the amide bond to yield two key precursors: 4-fluorobenzoyl chloride and 5-amino-2-chloropyridine .
Plausible Synthesis of Precursors
-
4-fluorobenzoyl chloride: This can be synthesized from 4-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] Alternatively, it can be prepared from 4-fluorotoluene through a chlorination reaction followed by hydrolysis.[9]
-
5-amino-2-chloropyridine: The synthesis of this precursor can be achieved from 2-aminopyridine. The process typically involves chlorination of 2-aminopyridine in a strongly acidic medium.[10] Modern methods also describe a one-step synthesis with high selectivity using bromine as a catalyst under blue LED irradiation, followed by chlorination.[11]
Final Amide Coupling Reaction
The final step in the proposed synthesis of this compound would be the coupling of 4-fluorobenzoyl chloride with 5-amino-2-chloropyridine. This is a standard acylation reaction, often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The characterization of this compound's activity on KCNQ channels relies on established biophysical and structural biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the effect of this compound on the function of KCNQ channels expressed in heterologous systems (e.g., CHO-K1 cells).[2]
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Key Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, with pH adjusted to 7.2 with KOH.[12]
Cryo-Electron Microscopy
Cryo-EM was instrumental in determining the high-resolution structure of the KCNQ2 channel in complex with this compound.[2]
Experimental Workflow:
Caption: Workflow for cryo-EM structure determination of KCNQ2-ztz240.
Sample Preparation: Purified KCNQ2 protein is mixed with a molar excess of this compound (e.g., 250 µM) and incubated to allow for binding.[2] The complex is then concentrated and applied to glow-discharged holey carbon grids, blotted, and plunge-frozen in liquid ethane.[2]
Conclusion
This compound is a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. Its distinct mechanism of action, involving the direct stabilization of the KCNQ2 voltage-sensing domain, offers a potential avenue for achieving greater subtype selectivity compared to pore-binding modulators. The detailed understanding of its interaction with the KCNQ2 channel, provided by structural and functional studies, paves the way for structure-based drug design to optimize its potency, selectivity, and pharmacokinetic properties. The proposed synthetic route provides a framework for the chemical synthesis of this compound and its analogs for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 11. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 12. docs.axolbio.com [docs.axolbio.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Function and Activity of ZTZ240
Abstract
This compound is a potent chemical modulator that functions as an activator of the Kv7 (KCNQ) family of voltage-gated potassium channels, with a pronounced effect on KCNQ2.[1][2] Its mechanism of action, distinct from other KCNQ activators like retigabine, involves direct interaction with the voltage-sensing domain (VSD), leading to stabilization of the channel's activated state.[3][4][5][6][7] This activity manifests as an increase in outward potassium currents, a hyperpolarizing shift in the voltage-dependence of activation, and a significant slowing of channel deactivation.[2][8] These properties confer this compound with significant potential for therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and pain.[1][4] This document provides a comprehensive overview of the biological function, quantitative activity, and experimental basis of this compound's effects on KCNQ channels.
Core Biological Function and Mechanism of Action
This compound is an activator of KCNQ potassium channels, which are critical regulators of neuronal excitability. The M-current, predominantly carried by KCNQ2 and KCNQ3 heterotetramers, is a sub-threshold potassium current that stabilizes the membrane potential and prevents repetitive firing. By potentiating these channels, this compound enhances the M-current, thereby reducing neuronal hyperexcitability.
Mechanism of Action: VSD Stabilization
Unlike the classic KCNQ activator retigabine, which binds to the channel's pore domain, this compound targets the voltage-sensing domain (VSD).[3][4][5][6][7] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a side cleft located between the S3 and S4 helices of the KCNQ2 VSD.[3]
Key residues involved in the this compound binding pocket include:
-
Phenylalanine (F137) in the S2 helix, which is critical for its activity.[2][9]
-
Aspartate (D172) in the S3 helix.[3]
-
Arginine (R207 and R210) , which are gating charge residues in the S4 helix.[3]
By binding to this pocket, this compound stabilizes the VSD in its "activated" conformation.[3][5] This stabilization reduces the energy barrier for the VSD to move from the resting to the activated state, making it easier for the channel to open at more negative membrane potentials.[3] This direct modulation of the VSD is a distinct mechanism for achieving channel activation.[6]
Quantitative Data on this compound Activity
The activity of this compound has been quantified using electrophysiological assays, primarily whole-cell patch-clamp recordings. The data is summarized below.
Table 1: Potency (EC₅₀) of this compound on KCNQ Channel Subtypes
| Channel Subtype | Effect Measured | EC₅₀ Value (μM) | Source |
| KCNQ2 | Outward Current Increase | 5.62 ± 0.67 | [3] |
| KCNQ2 | V₁/₂ Shift | 3.98 ± 0.33 | [3] |
| KCNQ2/3 | Not Specified | 6.1 | [1] |
| KCNQ4 | Not Specified | 12.2 | [1][8] |
Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels
| Parameter | Condition | Value | Source |
| V₁/₂ (Half-activation voltage) | Control | -11.4 ± 4.2 mV | [8] |
| V₁/₂ (Half-activation voltage) | 10 μM this compound | -58.7 ± 7.7 mV | [8] |
| V₁/₂ Shift (ΔV₁/₂) | 1 μM this compound | -13.7 ± 0.50 mV | [3] |
| V₁/₂ Shift (ΔV₁/₂) | 10 μM this compound | -42.64 ± 0.93 mV | [3] |
| Deactivation Kinetics | This compound Application | Dramatically slowed | [2][8] |
Table 3: In Vivo Anticonvulsant Activity of this compound
| Seizure Model | Compound | Protection Rate | Source |
| MES-induced Seizure | This compound | 100% | [10] |
| MES-induced Seizure | Retigabine | Comparable to this compound | [10] |
| PTZ-induced Seizure | This compound | Comparable to Retigabine | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique was used to measure the functional effects of this compound on KCNQ channels expressed in mammalian cell lines (e.g., CHO cells).[11]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2) and a marker protein like Green Fluorescent Protein (GFP) to identify transfected cells.[11]
-
Recording: Whole-cell currents are recorded 24-48 hours post-transfection. Glass micropipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal with the cell membrane. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4.
-
Voltage Protocols: To measure voltage-dependent activation, cells are held at a negative potential (e.g., -80 mV or -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments).[8] Tail currents are measured upon repolarization to a very negative potential (e.g., -120 mV) to assess channel deactivation.[8]
-
Data Analysis: Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude against the prepulse potential. These curves are fitted with a Boltzmann function to determine the half-activation voltage (V₁/₂) and slope factor. Dose-response curves are generated by applying increasing concentrations of this compound and fitting the data to a Hill equation to calculate the EC₅₀.[3][8]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to determine the high-resolution structure of the human KCNQ2 channel in complex with this compound.[3][4][7]
-
Protein Expression and Purification: A truncated version of the human KCNQ2 channel (residues 64-674) is expressed in insect or mammalian cells.[3] The protein is solubilized from membranes using detergents and purified using affinity and size-exclusion chromatography.
-
Complex Formation: Purified KCNQ2 protein is incubated with an excess of this compound to ensure binding.
-
Grid Preparation and Data Collection: The KCNQ2-ZTZ240 complex is applied to EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer. Data is collected using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing and Structure Determination: A large dataset of particle images is processed using specialized software to perform 2D and 3D classification, 3D reconstruction, and model building to determine the atomic structure of the complex.[7]
In Vivo Seizure Models
To assess the anticonvulsant activity of this compound, standard mouse models of epilepsy were used.[10]
-
Maximal Electroshock (MES) Seizure Model: This model assesses a compound's ability to prevent the tonic hindlimb extension phase of a generalized seizure. Mice are administered this compound (or vehicle/control), and after a set time, a brief electrical stimulus is delivered via corneal electrodes. The presence or absence of tonic hindlimb extension is recorded.[10]
-
Pentylenetetrazol (PTZ)-induced Seizure Model: This is a chemical convulsant model for absence and myoclonic seizures. Mice are treated with this compound and then challenged with a subcutaneous injection of PTZ. The latency to and incidence of seizures are monitored.[10]
Mandatory Visualizations
Signaling and Mechanism Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The gating charge pathway of an epilepsy-associated potassium channel accommodates chemical ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Potential Research Applications of ztz240
An Overview of ztz240, a Novel Modulator of KCNQ Channels
This compound is a chemical modulator of the voltage-gated potassium channel Kv7 (KCNQ) family.[1][2] It has garnered attention within the research community for its potential applications in analgesia and anti-epileptic research.[1] This technical guide serves to consolidate the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its interactions and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as an activator of KCNQ2 channels, which are crucial for regulating neuronal excitability.[3] These channels are responsible for the M-current, a type of potassium current that helps to prevent neurons from becoming over-excited.[4] Mutations or dysfunctions in KCNQ2 channels can lead to a reduced M-current, resulting in neuronal hyperexcitability and contributing to conditions like epilepsy.[4][5]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound has a distinct mechanism of action compared to other KCNQ activators like retigabine.[4][6] While retigabine binds at the pore domain of the KCNQ2 channel, this compound binds at the voltage-sensing domain (VSD).[4][6] Specifically, it lodges in a side cleft between the S3 and S4 segments of the VSD.[6] This binding directly stabilizes the VSD in its activated state.[4][6] By stabilizing the activated VSD, this compound is thought to lower the energy barrier required for the channel to open, thereby increasing its voltage sensitivity.[6] This unique binding site and mechanism present new avenues for the design of more selective KCNQ channel modulators.[6]
Potential Research Applications
Given its role as a KCNQ channel activator, this compound holds significant promise for the study and potential treatment of neurological disorders characterized by neuronal hyperexcitability.
-
Epilepsy: As a KCNQ2 activator, this compound is a prime candidate for epilepsy research.[3][7] Studies in mouse models of epilepsy have shown that this compound exhibits anti-epilepsy activity comparable to that of retigabine, a previously approved anticonvulsant.[8] Its distinct mechanism could offer advantages or be effective in patient populations where other treatments have failed.
-
Neuropathic Pain: The modulation of KCNQ channels is a potential therapeutic strategy for treating pain.[4][5] Research into this compound could explore its efficacy in models of neuropathic pain, providing a potential alternative to existing analgesics.
-
Other Neurological Disorders: Dysfunction of KCNQ channels has been implicated in a range of other conditions, including anxiety, bipolar disorder, and tinnitus.[9] The availability of a novel modulator like this compound allows for further investigation into the role of KCNQ channels in these diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Channel Target(s) | Value | Source |
|---|---|---|---|
| EC50 (Current Amplitude) | KCNQ2 | 5.62 ± 0.67 µM | [6] |
| EC50 (G-V Curve Shift) | KCNQ2 | 3.98 ± 0.33 µM | [6] |
| EC50 | KCNQ2 and KCNQ3 | 6.1 µM | [1] |
| EC50 | KCNQ4 | 12.2 µM |[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Seizure Model
| Compound | Seizure Model | Protection Rate | Source |
|---|---|---|---|
| This compound | MES-induced | Comparable to retigabine | [8] |
| Retigabine | MES-induced | High | [8] |
(MES: Maximal Electroshock)
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on the electrical currents flowing through KCNQ2 channels expressed in a cellular model.
Objective: To determine the EC50 of this compound for KCNQ2 channel activation and its effect on the voltage-dependence of activation.
Methodology:
-
Cell Culture and Transfection: Chinese hamster ovary (CHO)-K1 cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid encoding the human KCNQ2 channel.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
-
-
Voltage Protocol:
-
To measure current amplitude, cells are held at -80 mV and then depolarized to a test potential (e.g., +40 mV) for a set duration.
-
To determine the voltage-dependence of activation (G-V curve), a series of depolarizing steps are applied in increments (e.g., from -100 mV to +60 mV).
-
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to achieve the desired final concentrations. The compound is applied to the cells via a perfusion system.
-
Data Analysis:
-
The current amplitude in the presence of this compound is normalized to the control current to generate a dose-response curve, from which the EC50 is calculated.
-
The conductance (G) is calculated from the peak current at each voltage step and normalized to the maximal conductance (Gmax). These values are plotted against the voltage and fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The shift in V1/2 is then plotted against the this compound concentration to determine the EC50 for the G-V curve shift.[6]
-
In Vivo Seizure Models
Animal models are essential for evaluating the anti-epileptic potential of compounds like this compound.
Objective: To assess the in vivo efficacy of this compound in preventing seizures.
Methodology (Maximal Electroshock Seizure - MES - Model):
-
Animals: Adult male mice are used for this model.
-
Compound Administration: this compound is formulated in an appropriate vehicle and administered to the mice, typically via intraperitoneal (IP) injection, at various doses. A control group receives the vehicle alone.
-
Seizure Induction: At a predetermined time after compound administration (corresponding to the expected peak plasma concentration), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The mice are observed for the presence or absence of a tonic hind-limb extension, which is the endpoint for this seizure model.
-
Data Analysis: The percentage of animals protected from the tonic hind-limb extension at each dose is calculated. This data can be used to determine an ED50 (median effective dose).[8]
Visualizations
Signaling and Binding Pathway
The following diagram illustrates the binding site of this compound on the KCNQ2 channel's voltage-sensing domain.
Caption: Binding of this compound to the KCNQ2 voltage-sensing domain.
Experimental Workflow
This diagram outlines the general workflow for the preclinical evaluation of this compound's anti-epileptic activity.
Caption: Preclinical workflow for evaluating this compound's anti-epileptic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | KCNQ2 Channel Activator | TargetMol [targetmol.com]
- 4. uniprot.org [uniprot.org]
- 5. Pharmacological Activation of Neuronal Voltage-Gated Kv7/KCNQ/M-Channels for Potential Therapy of Epilepsy and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kcnq2 — TargetMol Chemicals [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ztz240 and its Homologous Compounds as KCNQ Channel Modulators
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ztz240, a significant chemical modulator of the voltage-gated potassium channel Kv7 (KCNQ) family. This document details its mechanism of action, structure-activity relationships with homologous compounds, quantitative efficacy data, and the experimental protocols used for its characterization. The information is intended to support further research and drug development efforts targeting neuronal hyperexcitability disorders such as epilepsy and pain.[1][2]
Introduction to this compound
This compound is a synthetic organic compound identified as an activator of KCNQ channels.[1] It is an analog of ICA-27243 and is chemically known as N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide.[3][4] Unlike classical KCNQ activators such as Retigabine (RTG), which bind to the pore domain, this compound represents a distinct class of modulators that act on the voltage-sensing domain (VSD) of the channel.[1][5][6] This unique mechanism offers a different approach for therapeutic intervention and provides a basis for designing next-generation, potentially more specific KCNQ channel openers.
The modulation of KCNQ channels, particularly the neuronal isoforms KCNQ2, KCNQ3, KCNQ4, and KCNQ5, is a validated therapeutic strategy for conditions characterized by neuronal hyper-excitability.[1][3] These channels are responsible for the M-current, which plays a crucial role in stabilizing the neuronal membrane potential and preventing excessive firing.[1][7] By activating these channels, compounds like this compound can reduce neuronal excitability, making them valuable candidates for antiepileptic and analgesic drug development.[2]
Mechanism of Action
Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this compound's activity.[1][4][5] It binds to a distinct site within the VSD, a region of the channel responsible for sensing changes in membrane voltage.
Key aspects of this compound's mechanism include:
-
VSD Binding: this compound sits in a side cleft between the S3 and S4 transmembrane helices of the VSD.[1] This binding pocket is located at the gating charge transfer center.
-
Stabilization of the Activated State: By binding to the VSD, this compound stabilizes the domain in its "activated" conformation. This action reduces the energy barrier required for the VSD to move from a resting to an activated state in response to membrane depolarization.[1][6]
-
Electrophysiological Effects: The stabilization of the activated VSD results in a significant leftward (hyperpolarizing) shift in the voltage-dependence of channel activation (G-V curve).[1] This means the channel is more likely to open at more negative membrane potentials. Furthermore, this compound increases the channel's maximal open probability (Po_max) without altering its single-channel conductance, leading to an overall increase in outward potassium current.[1]
This mechanism contrasts with that of Retigabine, which binds within the channel's pore domain and activates it through allosteric modulation.[1][6] The identification of two distinct activator binding sites on the KCNQ2 channel opens new avenues for drug design and polypharmacology.[1]
Homologous Compounds and Structure-Activity Relationship (SAR)
This compound belongs to a class of benzamide KCNQ openers. Its structure and activity are closely related to other compounds, providing insights into the chemical features required for VSD modulation.
-
ICA-27243: this compound is a direct analog of ICA-27243.[1] The primary difference is the substitution on the aromatic ring; ICA-27243 has a fluorine group where this compound has a hydrogen. This seemingly minor change has significant consequences for subtype selectivity. While this compound shows broad activity on KCNQ2, KCNQ4, and KCNQ5, ICA-27243 is notably more selective for the KCNQ2/Q3 subtype.[1] This suggests that substitutions at this position can be exploited to fine-tune selectivity across the KCNQ family.
-
Retigabine (RTG): Although it acts at a different site, RTG is a critical reference compound. Its phenylenediamine core is structurally distinct from the benzamide structure of this compound.[8] The development of VSD-targeting compounds like this compound was driven by the need to find novel chemotypes and overcome some of the liabilities associated with RTG, such as its chemical instability and side-effect profile.[8]
-
NS1643: Originally known as an hERG channel activator, NS1643 shares structural similarities with this compound (two aryl groups connected by a linker) and was subsequently found to activate Kv7 channels.[9] Importantly, the F137 residue in the KCNQ2 VSD is critical for the activity of both this compound and NS1643, reinforcing the importance of this binding pocket for this class of activators.[9]
The core pharmacophore for this class of VSD activators appears to be two aromatic moieties linked by an amide bridge.[3] The "Topliss scheme," a strategy for optimizing aromatic substitutions, was used in the development of the this compound series to maximize potency by exploring hydrophobic, electronic, and steric effects.[3]
Quantitative Data
The activity of this compound and its homologs has been quantified using electrophysiological assays. The data highlights the compound's potency and subtype sensitivity.
| Compound | Target Channel(s) | Assay Type | Parameter | Value | Reference |
| This compound | KCNQ2/3 | Electrophysiology | EC50 | 6.1 µM | [2] |
| This compound | KCNQ4 | Electrophysiology | EC50 | 12.2 µM | [2] |
| This compound | KCNQ2 | Whole-cell Patch Clamp | ΔV½ (at 10 µM) | -47.3 mV | [3] |
| This compound | KCNQ4 | Whole-cell Patch Clamp | ΔV½ (at 10 µM) | -17.0 mV | [3] |
| This compound | KCNQ5 | Whole-cell Patch Clamp | ΔV½ (at 10 µM) | -11.1 mV | [3] |
| This compound | KCNQ1, KCNQ3 | Whole-cell Patch Clamp | Activity | No detectable sensitivity | [3] |
| NS1643 | KCNQ2 | Electrophysiology | EC50 | 2.4 µM | [9] |
Table 1: Quantitative activity of this compound and a key homolog on KCNQ channel subtypes. ΔV½ represents the shift in the half-maximal activation voltage.
Experimental Protocols
The characterization of this compound relies on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and cryo-electron microscopy.
This technique is used to measure the ion currents flowing through the KCNQ channels in the membrane of a single cell, allowing for the direct assessment of a compound's effect on channel gating and conductance.
Methodology:
-
Cell Culture and Transfection: Chinese hamster ovary (CHO)-K1 cells are cultured and transiently transfected with plasmids encoding the human KCNQ2 channel (or other KCNQ subtypes).[1]
-
Cell Preparation: 24-48 hours post-transfection, cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Electrode and Solutions: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP). The extracellular bath solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES.
-
Recording: A gigaohm seal is formed between the pipette and a single cell. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded using an amplifier in response to specific voltage protocols.
-
Voltage Protocol for G-V Curves: To measure the voltage-dependence of activation, cells are held at a negative potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV for 2 seconds).[3] Tail currents are measured upon repolarization to a fixed negative potential.
-
Data Analysis: Tail current amplitudes are plotted against the pre-pulse voltage and fitted with a Boltzmann function to determine the half-maximal activation voltage (V½) and slope factor. The effect of this compound is measured by comparing G-V curves before and after application of the compound to the bath solution.[1]
Cryo-EM was used to solve the high-resolution structure of the KCNQ2 channel both in its apo state and in complex with this compound, providing direct visualization of the binding site.
Methodology:
-
Protein Expression and Purification: A truncated human KCNQ2 gene is expressed in a suitable system (e.g., mammalian cells). The protein is then solubilized from membranes using detergents and purified via affinity chromatography and size-exclusion chromatography.[1]
-
Complex Formation: Purified KCNQ2 protein is incubated with a molar excess of this compound (e.g., 250 µM final concentration) to ensure binding saturation.[1]
-
Grid Preparation: The protein-ligand complex solution is applied to an EM grid, which is then blotted and plunge-frozen in liquid ethane to create a vitrified ice layer.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Thousands of movies of the particle projections are collected automatically.
-
Image Processing and Reconstruction: The movies are motion-corrected, and individual particle images are picked. These images are then subjected to 2D and 3D classification, alignment, and averaging in software packages (e.g., RELION) to reconstruct a high-resolution 3D map of the channel.
-
Model Building and Refinement: An atomic model of the KCNQ2-ztz240 complex is built into the cryo-EM density map and refined to accurately define the binding pose and molecular interactions.[1]
Conclusion and Future Directions
This compound is a pivotal tool compound that has illuminated a distinct mechanism for KCNQ channel activation via the voltage-sensing domain. The structural and functional data available provide a robust foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future drug development can focus on exploring substitutions on the this compound scaffold to enhance selectivity among KCNQ subtypes, potentially leading to therapies with fewer side effects.[1] The validation of the VSD as a druggable site distinct from the pore domain opens a new chapter in the modulation of voltage-gated ion channels.
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to ztz240: A Novel KCNQ Channel Activator
This technical guide provides a comprehensive overview of ztz240, a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.
Introduction
This compound is a synthetic organic compound that acts as an activator of KCNQ channels, specifically showing activity on KCNQ2, KCNQ3, and KCNQ4 subtypes.[1] These channels are responsible for the M-current, a critical regulator of neuronal excitability.[2][3] Dysfunctional M-current is associated with various neurological disorders, including epilepsy and pain, making KCNQ channels an important therapeutic target.[2][3][4] this compound represents a valuable research tool and a potential lead compound for the development of novel therapeutics for these conditions.[2][4]
Mechanism of Action
This compound activates KCNQ channels through a distinct mechanism compared to other known activators like retigabine.[2][3][5][6] While retigabine binds to the pore domain of the channel, this compound interacts with the voltage-sensing domain (VSD).[2][3][5][6]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a side cleft between the S3 and S4 segments of the KCNQ2 channel's VSD.[2] This binding site is located at the gating charge transfer center.[2] By binding to this site, this compound stabilizes the VSD in its activated state.[2][3][5][6] This stabilization reduces the energy barrier for the VSD to move from a resting to an activated state, thereby increasing the channel's voltage sensitivity and enhancing the outward potassium current.[2] The interaction involves both hydrophobic interactions and a hydrogen bond with key residues in the VSD, such as Phe137, Asp172, Arg207, and Arg210.[2]
The unique binding site and mechanism of this compound contribute to its subtype selectivity among the KCNQ family.[2]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Potency of this compound on KCNQ Channels
| Channel Subtype | EC50 (μM) |
| KCNQ2/3 | 6.1[1] |
| KCNQ4 | 12.2[1] |
Table 2: Electrophysiological Effects of 5 μM this compound on Wild-Type and Mutant KCNQ2 Channels
| KCNQ2 Construct | Effect on Outward Current Amplitude | Change in V1/2 (ΔV1/2, mV) |
| Wild-Type | Significant Increase | Leftward shift |
| F137A | Significantly decreased potentiation | Attenuated leftward shift |
| D172A | Significantly decreased potentiation | Attenuated leftward shift |
| R207Q | No change | Attenuated leftward shift |
| R210Q | Significantly decreased potentiation | Prevented leftward shift |
| Data synthesized from Li et al. (2020)[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
4.1. Cryo-Electron Microscopy (Cryo-EM) of KCNQ2 in complex with this compound
-
Protein Expression and Purification: The truncated human KCNQ2 gene (residues 64–674) is cloned into a pEZT vector for expression.[2]
-
Sample Preparation: The purified KCNQ2 protein is complexed with this compound.
-
Cryo-EM Grid Preparation: The complex is applied to glow-discharged grids, blotted, and plunge-frozen in liquid ethane.
-
Data Acquisition: Data is collected using a transmission electron microscope.
-
Image Processing: Single particle analysis is performed to reconstruct the 3D structure of the KCNQ2-ztz240 complex.[5]
4.2. Electrophysiology
-
Cell Culture and Transfection: Cells (e.g., CHO-K1) are cultured and transfected with plasmids encoding the desired KCNQ channel constructs (wild-type or mutants).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel opening and closing. For instance, to measure the voltage-dependence of activation (G-V curve), cells are held at a holding potential and then subjected to a series of depolarizing voltage steps.[2]
-
Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude and the voltage of half-maximal activation (V1/2). The effect of this compound is assessed by comparing these parameters before and after the application of the compound.[2]
Visualizations
Diagram 1: Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated KCNQ2 channel activation and its downstream effects.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for the synthesis, structural, and functional characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability Profile of ztz240
For Researchers, Scientists, and Drug Development Professionals
Abstract
ztz240 is a potent and selective activator of the voltage-gated potassium channels KCNQ2, KCNQ3, and KCNQ4. These channels are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support researchers and drug development professionals in their preclinical studies. The document outlines the known physicochemical properties, including solubility in common laboratory solvents and general stability information based on supplier recommendations. Furthermore, this guide details established experimental protocols for electrophysiological assessment of this compound activity, as well as standardized methodologies for determining aqueous solubility and conducting stability studies in accordance with industry best practices. Visual diagrams are provided to illustrate the mechanism of action and key experimental workflows.
Physicochemical Properties
This compound, with the chemical name N-(6-chloropyridin-3-yl)-4-fluorobenzamide, is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₂H₈ClFN₂O |
| Molecular Weight | 250.66 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 325457-98-5 |
Solubility Profile
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. While comprehensive aqueous solubility data for this compound is not extensively published, information regarding its solubility in common organic solvents is available from suppliers.
Table 2.1: Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL |
Note: This data is based on information provided by chemical suppliers. Independent verification is recommended.
Stability Profile
The stability of a research compound is crucial for ensuring the reliability and reproducibility of experimental results. The following stability information for this compound is based on supplier recommendations for storage.
Table 3.1: Storage and Stability of this compound
| Form | Storage Condition | Stability |
| Solid Powder | -20°C | ≥ 3 years |
| In Solvent (DMSO) | -80°C | ≥ 1 year |
| Shipping | Ambient Temperature | Stable for several weeks |
Note: It is recommended to protect the compound from light. For aqueous solutions, it is advisable to prepare them fresh for each experiment.
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator of KCNQ2/3/4 channels. It binds to the voltage-sensing domain (VSD) of the channel, stabilizing it in the open conformation. This leads to a hyperpolarizing shift in the voltage-dependence of activation and an increase in the maximal channel open probability. The resulting enhancement of the M-current (a subthreshold potassium current) dampens neuronal excitability.
Methodological & Application
Application Notes and Protocols for ztz240 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ztz240 is a potent small molecule activator of the voltage-gated potassium channels KCNQ2 and KCNQ3, which are the primary molecular components of the neuronal M-current.[1][2][3][4] The M-current plays a crucial role in regulating neuronal excitability; its suppression leads to hyperexcitability, which is associated with conditions like epilepsy. By activating KCNQ2/3 channels, this compound enhances the M-current, thereby reducing neuronal excitability. This makes this compound a valuable research tool for studying neuronal function and a potential therapeutic candidate for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[3][4]
This document provides detailed protocols for the use of this compound in cell culture experiments, including cell line selection and maintenance, preparation of this compound solutions, and methodologies for assessing its effects on cell viability and specific cellular pathways.
Mechanism of Action
This compound functions by binding to the voltage-sensing domain (VSD) of the KCNQ2 potassium channel.[3][5][6] This interaction stabilizes the VSD in its activated state, leading to a leftward shift in the voltage-dependence of channel activation and an increase in the maximal open probability.[4] This potentiation of the KCNQ2/3 channel activity results in an increased outward potassium current, which hyperpolarizes the neuronal membrane and dampens repetitive firing.
This compound Signaling Pathway
Caption: Mechanism of action of this compound on KCNQ2 channels.
Data Presentation
The following table summarizes the quantitative data for this compound's effect on various KCNQ channel isoforms.
| Parameter | Cell Line | Channel Isoform(s) | Value (µM) | Reference |
| EC50 (Current Amplitude) | CHO-K1 | KCNQ2 | 5.62 ± 0.67 | [4] |
| EC50 (V1/2 Shift) | CHO-K1 | KCNQ2 | 3.98 ± 0.33 | [4] |
| EC50 | CHO | KCNQ2/3 | 6.1 | [1] |
| EC50 | CHO | KCNQ4 | 12.2 | [1] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for cell-based experiments with this compound.
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells, which are commonly used for expressing ion channels.
Materials:
-
CHO-K1 or HEK293 cell line
-
Complete Growth Medium:
-
For CHO-K1: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Tissue culture flasks, plates, and other sterile consumables
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically 1:5 to 1:10) to a new flask containing fresh complete growth medium.
-
Incubate at 37°C with 5% CO2.
-
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound used. The final DMSO concentration in the culture medium should typically not exceed 0.5% to avoid solvent toxicity.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells (CHO-K1 or HEK293)
-
This compound working solutions
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature in the dark) with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value if applicable.
-
Protocol 4: Electrophysiology (Whole-Cell Patch Clamp)
This protocol is for assessing the direct effect of this compound on KCNQ2/3 channels expressed in a suitable cell line (e.g., CHO-K1 or HEK293).
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing KCNQ2 (and KCNQ3)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound working solutions in external solution
Procedure:
-
Cell Preparation: Plate cells expressing the channels of interest onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Record baseline KCNQ currents using a suitable voltage protocol (e.g., depolarizing steps from a holding potential of -80 mV).
-
Perfuse the cell with external solution containing the desired concentration of this compound and record the currents again.
-
Wash out the compound with the external solution to observe reversibility.
-
-
Data Analysis:
-
Measure the current amplitude and activation kinetics before, during, and after this compound application.
-
Construct a dose-response curve by plotting the percentage increase in current against the this compound concentration.
-
Generate conductance-voltage (G-V) curves to determine the effect of this compound on the voltage dependence of activation.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always adhere to institutional guidelines for laboratory safety and ethics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 3. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
ztz240 dosage and administration guidelines
For Research Use Only. Not for use in humans or animals.
Introduction
ztz240 is a potent chemical modulator of the voltage-gated potassium channel KCNQ2, which is responsible for the M-current in neurons.[1][2] As an activator of KCNQ2, this compound presents a valuable tool for researchers studying neuronal excitability and related pathological conditions such as epilepsy and pain.[1][3] These application notes provide detailed protocols for the in vitro characterization of this compound's effects on KCNQ2 channels, based on published research.
This compound activates KCNQ2 by binding to the voltage-sensing domain (VSD) of the channel.[1][2] This interaction stabilizes the VSD in its activated state, leading to an increase in outward potassium current and a hyperpolarizing shift in the voltage-dependence of channel activation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effect on human KCNQ2 channels as determined by whole-cell patch-clamp electrophysiology in CHO-K1 cells.[1]
Table 1: Electrophysiological Effects of this compound on KCNQ2 Channels [1]
| Parameter | Value | Description |
| EC50 (Current Amplitude) | 5.62 ± 0.67 µM | Half-maximal effective concentration for the increase in outward current amplitude at +50 mV. |
| EC50 (V1/2 Shift) | 3.98 ± 0.33 µM | Half-maximal effective concentration for the leftward shift in the half-activation voltage (V1/2). |
Table 2: Voltage-Dependent Activation of KCNQ2 in the Presence of this compound [1]
| This compound Concentration | Half-Activation Voltage (V1/2) |
| Control (0 µM) | Not explicitly stated in the primary text |
| 1 µM | -13.7 ± 0.50 mV |
| 10 µM | -42.64 ± 0.93 mV |
Table 3: Subtype Selectivity of this compound [4]
| KCNQ Subtype | EC50 |
| KCNQ2/3 | 6.1 µM |
| KCNQ4 | 12.2 µM |
| KCNQ1 | No detectable sensitivity[1] |
| KCNQ3 | No detectable sensitivity[1] |
| KCNQ5 | Potentiated more potently than KCNQ2/3[1] |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Shi, et al. (2020)[1].
Protocol 1: Cell Culture and Transfection
-
Cell Line Maintenance : Culture Chinese hamster ovary (CHO-K1) cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection :
-
Plate CHO-K1 cells in 60-mm dishes 24 hours prior to transfection.
-
Transfect the cells with a plasmid encoding human KCNQ2 using a lipid-based transfection reagent (e.g., Lipofectamine 3000™) according to the manufacturer's instructions.
-
Allow 24 to 48 hours for channel expression before performing electrophysiological recordings.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation :
-
External Solution (in mM) : Prepare a standard external solution containing appropriate concentrations of salts (e.g., NaCl, KCl, CaCl2, MgCl2), a buffering agent (e.g., HEPES), and glucose. Adjust the pH to 7.4.
-
Internal Solution (in mM) : Prepare an internal solution for the patch pipette containing a high concentration of a potassium salt (e.g., KCl or K-gluconate), a buffering agent (e.g., HEPES), a chelating agent (e.g., EGTA), and ATP/GTP. Adjust the pH to 7.2.
-
-
This compound Stock Solution : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
-
Electrophysiological Recording :
-
Perform whole-cell voltage-clamp recordings at room temperature using a patch-clamp amplifier (e.g., HEKA EPC-10).
-
Pull recording electrodes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a high-resistance seal (>1 GΩ) on a transfected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol for Activation Curves (G-V curves) :
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments).
-
Measure the tail currents at a subsequent repolarizing step (e.g., -60 mV) to determine the extent of channel opening at each voltage step.
-
-
Data Acquisition and Analysis :
-
Record the currents and digitize them for analysis.
-
Plot the normalized tail current amplitude against the prepulse potential to generate the conductance-voltage (G-V) relationship.
-
Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.
-
To determine the effect of this compound, perfuse the cells with the external solution containing the desired concentration of the compound and repeat the voltage protocol.
-
For dose-response curves, apply increasing concentrations of this compound and measure the corresponding increase in outward current amplitude or the shift in V1/2. Fit the data with the Hill equation to determine the EC50.
-
-
Visualizations
Signaling Pathway of this compound Action on KCNQ2
Caption: Mechanism of this compound-mediated KCNQ2 channel activation.
Experimental Workflow for this compound Characterization
Caption: Workflow for electrophysiological characterization of this compound.
References
Application Notes and Protocols for ZTZ240
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZTZ240 is a potent and selective activator of the voltage-gated potassium channel KCNQ2, which is crucial for regulating neuronal excitability.[1][2] Its ability to enhance M-current makes it a valuable research tool for studying epilepsy, pain, and other neurological disorders associated with neuronal hyperexcitability.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions, its use in in vitro experiments, and a summary of its key characteristics.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 250.66 g/mol | [3][4] |
| Chemical Formula | C₁₂H₈ClFN₂O | [3][4] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 325457-98-5 | [3] |
| Mechanism of Action | Activator of KCNQ2 potassium channels | [1][5] |
Preparation of this compound Stock Solution
The following protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to start with a concentration of 10 mM.
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (weeks) or at -80°C for long-term storage (up to one year).[1]
Recommended Stock Solution Concentration
| Concentration (Molar) | Concentration (Mass/Volume) | Solvent |
| 10 mM | 2.51 mg/mL | DMSO |
| 20 mM | 5.01 mg/mL | DMSO |
| 50 mM | 12.53 mg/mL | DMSO |
Note: While this compound is soluble in DMSO, the maximum solubility has not been explicitly reported. It is advisable to start with a 10 mM stock solution and prepare higher concentrations if needed, ensuring complete dissolution.
Experimental Protocols
In Vitro Electrophysiology
This protocol describes the application of this compound in whole-cell patch-clamp recordings to study its effect on KCNQ2 channels.
-
Cell Culture: Culture cells expressing KCNQ2 channels (e.g., CHO or HEK293 cells) under standard conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in the extracellular recording solution to the desired final concentration (typically in the range of 1-10 µM).[1]
-
Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from the cells.
-
Application of this compound: After establishing a stable baseline recording, perfuse the cells with the this compound-containing extracellular solution.
-
Data Acquisition: Record the changes in ion channel activity in response to this compound application.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a positive allosteric modulator of the KCNQ2 potassium channel. It binds to the voltage-sensing domain (VSD) of the channel, stabilizing it in the open conformation.[1][2][6] This leads to an increase in the M-current, which hyperpolarizes the neuronal membrane and reduces neuronal excitability.
Caption: this compound binds to the VSD of KCNQ2, leading to decreased neuronal excitability.
Stock Solution Preparation Workflow
The following diagram illustrates the logical steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
ZTZ240 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZTZ240 is a potent chemical modulator of the voltage-gated potassium channel Kv7 (KCNQ) family, demonstrating activity on KCNQ2, KCNQ3, and KCNQ4 channels.[1] It functions by binding to the voltage-sensing domain (VSD) of the KCNQ2 channel, specifically in a side cleft between the S3 and S4 segments.[2][3] This interaction stabilizes the VSD in its activated state, leading to an increase in the channel's voltage sensitivity and a subsequent increase in outward potassium current.[2][3] This modulatory activity makes this compound a valuable tool for investigating the physiological roles of KCNQ channels and for screening for novel therapeutics targeting these channels, particularly in the context of epilepsy and other neuronal hyperexcitability disorders.
Recent studies have indicated that prolonged activation of KCNQ2/3 channels can lead to apoptosis, or programmed cell death.[4][5] This suggests that beyond its immediate electrophysiological effects, this compound may also be utilized to study cellular viability and apoptotic pathways in cells expressing KCNQ channels. These application notes provide detailed protocols for utilizing this compound in electrophysiological, cell viability, and apoptosis assays.
Mechanism of Action of this compound
This compound exerts its effects by directly interacting with the voltage-sensing domain of the KCNQ2 channel. This binding event facilitates the opening of the channel in response to changes in membrane potential. The key effects of this compound on KCNQ2 channel gating include:
-
Increased Outward Current: this compound enhances the flow of potassium ions out of the cell in a dose-dependent manner.[2]
-
Leftward Shift in Voltage-Dependence: It shifts the voltage at which the channel activates to more hyperpolarized potentials, meaning the channel opens at lower levels of depolarization.[2]
This mechanism of action distinguishes this compound from other KCNQ channel openers, such as retigabine, which binds to the pore domain of the channel.[3]
Figure 1: Simplified signaling pathway of this compound action on the KCNQ2 channel.
Quantitative Data
The following table summarizes the known in vitro efficacy of this compound on various KCNQ channel subtypes.
| Channel Subtype | Assay Type | Parameter | Value (µM) | Cell Line | Reference |
| KCNQ2 | Electrophysiology | EC50 (Current Increase) | 5.62 ± 0.67 | CHO-K1 | [2] |
| KCNQ2 | Electrophysiology | EC50 (V1/2 Shift) | 3.98 ± 0.33 | CHO-K1 | [2] |
| KCNQ2/3 | 86Rb+ Efflux | EC50 | 6.1 | CHO | [1] |
| KCNQ4 | 86Rb+ Efflux | EC50 | 12.2 | CHO | [1] |
Experimental Protocols
Electrophysiological Analysis of this compound Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on KCNQ2 channels expressed in a mammalian cell line.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing human KCNQ2.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Transfection reagent (for transient expression).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Culture KCNQ2-expressing CHO-K1 cells on glass coverslips. For transient transfection, follow the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.
-
Solution Preparation: Prepare external and internal solutions and filter-sterilize. Prepare working concentrations of this compound by diluting the stock solution in the external solution on the day of the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a KCNQ2-expressing cell.
-
Record baseline KCNQ2 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply 500 ms steps from -100 mV to +60 mV in 10 mV increments).
-
Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
To determine the dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after this compound application.
-
Construct a conductance-voltage (G-V) curve by calculating conductance (G) at each voltage step (G = I / (V - Vrev), where Vrev is the reversal potential for K+).
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2).
-
Plot the concentration-response curves for current potentiation and ΔV1/2 to calculate EC50 values.
-
Figure 2: Experimental workflow for electrophysiological analysis of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cells expressing KCNQ channels. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells expressing KCNQ channels (e.g., KCNQ2/3-CHO cells or neuronal cell lines).
-
96-well cell culture plates.
-
Cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multi-well plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range to test is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to detect and quantify apoptosis induced by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells expressing KCNQ channels.
-
6-well cell culture plates.
-
Cell culture medium.
-
This compound stock solution.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
Figure 3: Workflow for assessing this compound-induced apoptosis via flow cytometry.
Concluding Remarks
This compound is a specific and potent activator of KCNQ2, KCNQ3, and KCNQ4 channels, making it an invaluable research tool. The provided protocols offer a framework for characterizing its electrophysiological effects and for exploring its potential impact on cell viability and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The investigation of this compound's effects on cellular health will provide deeper insights into the broader physiological and pathological roles of KCNQ channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ztz240 in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ztz240 is a potent chemical modulator of the voltage-gated potassium channel Kv7 (KCNQ) family, with notable effects on KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subunits.[1][2] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy and neuropathic pain.[3][4] this compound has emerged as a valuable research tool for studying the structure, function, and pharmacology of KCNQ channels and as a potential lead compound for the development of novel therapeutics for neuronal hyperexcitability disorders.[3][5]
This compound is an analog of ICA-27243 and demonstrates a distinct mechanism of action compared to other KCNQ channel activators like retigabine.[1] Its ability to selectively modulate KCNQ channels makes it a precise tool for dissecting the physiological roles of these channels in the central and peripheral nervous systems. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound functions as a KCNQ channel opener by binding to the voltage-sensing domain (VSD) of the channel.[1][3][4] Specifically, cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket located in the side cleft between the S3 and S4 transmembrane segments of the KCNQ2 subunit.[1] This binding stabilizes the VSD in its activated state.[1][3][4]
The key effects of this compound on KCNQ2 channel gating include:
-
Increased Outward Current: It enhances the amplitude of the potassium current flowing through the channel in a dose-dependent manner.[1][5]
-
Hyperpolarizing Shift in Voltage-Dependence: this compound causes a significant leftward shift in the voltage-activation (G-V) curve, meaning the channel is more likely to be open at more negative membrane potentials.[1][5]
-
Slowing of Deactivation: The compound dramatically slows the closing (deactivation) kinetics of the channel.[5]
This mechanism contrasts with that of retigabine, another KCNQ activator, which binds to the pore domain of the channel.[1][3][4] The distinct binding site and mechanism of this compound offer opportunities for developing more selective KCNQ modulators.
Signaling Pathway of this compound Action on KCNQ2 Channels
Caption: Mechanism of this compound-mediated KCNQ2 channel activation.
Quantitative Data
The following tables summarize the reported electrophysiological and in vivo effects of this compound.
Table 1: Electrophysiological Activity of this compound on KCNQ Channels
| Channel Subtype | Parameter | Value | Reference |
| KCNQ2 | EC₅₀ (Current Increase) | 5.62 ± 0.67 µM | [1] |
| KCNQ2 | EC₅₀ (V₁/₂ Shift) | 3.98 ± 0.33 µM | [1] |
| KCNQ2/3 | EC₅₀ | 6.1 µM | [2] |
| KCNQ4 | EC₅₀ | 12.2 µM | [2] |
| KCNQ2 | V₁/₂ Shift (at 1 µM) | from -13.7 ± 0.50 mV | [1] |
| KCNQ2 | V₁/₂ Shift (at 10 µM) | to -42.64 ± 0.93 mV | [1] |
| KCNQ1 | Sensitivity | Not detectable | [1] |
| KCNQ3 | Sensitivity | Not detectable | [1] |
| KCNQ5 | Sensitivity | Potently potentiated | [1] |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Animal Model | Compound | Dose | Protection Rate | Reference |
| Mouse MES-induced seizure | This compound | Not Specified | 100% | [6] |
| Mouse MES-induced seizure | Retigabine | Not Specified | Comparable to this compound | [6] |
| PTZ-induced seizure | This compound | Not Specified | Comparable to retigabine | [6] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of KCNQ Channel Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to characterize the effects of this compound on KCNQ channels. This technique is also adaptable for whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293 or CHO cells) transiently or stably expressing KCNQ channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA for KCNQ channel subunits
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TEVC setup (amplifier, digitizer, electrodes, perfusion system)
Methodology:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with cRNA encoding the desired KCNQ channel subunits. Incubate the oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
To measure current activation, apply depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 500 ms).
-
To measure tail currents and deactivation, follow the depolarizing step with a hyperpolarizing step (e.g., to -120 mV).
-
-
This compound Application:
-
Prepare working dilutions of this compound in ND96 solution from the DMSO stock. Ensure the final DMSO concentration is low (<0.1%) to avoid non-specific effects.
-
Record baseline KCNQ currents in control ND96 solution.
-
Perfuse the oocyte with the this compound-containing solution until a steady-state effect is observed.
-
Record currents using the same voltage protocols as in the baseline condition.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +50 mV) before and after this compound application.
-
Plot the current increase as a function of this compound concentration to determine the EC₅₀ value.
-
Calculate the conductance (G) at each voltage step and normalize to the maximum conductance (Gmax).
-
Fit the G-V relationship with a Boltzmann function to determine the half-activation voltage (V₁/₂) and slope factor.
-
Analyze the deactivation kinetics by fitting the tail currents with an exponential function.
-
Caption: Experimental workflow for electrophysiological analysis.
Protocol 2: In Vivo Anticonvulsant Activity Assessment
This protocol describes the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models in mice to evaluate the anticonvulsant properties of this compound.
Materials:
-
Male ICR mice (or other appropriate strain)
-
This compound
-
Vehicle solution (e.g., saline with Tween 80)
-
Electroconvulsive shock device
-
Pentylenetetrazol (PTZ)
-
Observation cages
Methodology - Maximal Electroshock (MES) Model:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Randomly assign mice to vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Allow for a pre-treatment period for the drug to reach effective concentrations (e.g., 30 minutes).
-
Induction of Seizure: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) through corneal or ear-clip electrodes.
-
Observation: Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Calculate the percentage of animals in each group that are protected from the tonic hindlimb extension.
Methodology - Pentylenetetrazol (PTZ) Model:
-
Animal Preparation and Drug Administration: Follow the same steps as in the MES model.
-
Induction of Seizure: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous injection).
-
Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures. Record the latency to the first seizure and the seizure severity.
-
Data Analysis: Compare the latency to seizure onset and the percentage of animals exhibiting seizures between the control and this compound-treated groups.
Caption: Workflow for in vivo anticonvulsant activity testing.
Conclusion
This compound is a specific and potent activator of KCNQ2, KCNQ4, and KCNQ5 channels with a well-defined mechanism of action at the voltage-sensing domain. Its distinct pharmacological profile makes it an invaluable tool for investigating the roles of these channels in neuronal function and disease. The protocols outlined above provide a framework for researchers to utilize this compound effectively in their studies of epilepsy, pain, and other neurological disorders characterized by neuronal hyperexcitability.
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. The gating charge pathway of an epilepsy-associated potassium channel accommodates chemical ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ztz240 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of ztz240, a modulator of voltage-gated potassium channels of the KCNQ family. The protocols outlined below cover both in vitro electrophysiological and in vivo anticonvulsant activity assays.
Introduction
This compound is a chemical modulator of Kv7 (KCNQ) voltage-gated potassium channels, demonstrating activity on KCNQ2, KCNQ3, and KCNQ4 subtypes.[1] It is under investigation for its potential therapeutic applications in analgesia and epilepsy.[1] The primary mechanism of action of this compound involves binding to the voltage-sensing domain (VSD) of the KCNQ2 channel, which stabilizes the channel in its activated state.[2][3][4] This action results in an increased outward potassium current and a hyperpolarizing shift in the voltage-dependence of channel activation, thereby reducing neuronal excitability.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound efficacy from preclinical studies.
Table 1: In Vitro Efficacy of this compound on KCNQ Channels
| Parameter | KCNQ Subtype | Value | Reference |
| EC50 (Outward Current) | KCNQ2 | 5.62 ± 0.67 µM | [2] |
| EC50 (ΔV1/2 Shift) | KCNQ2 | 3.98 ± 0.33 µM | [2] |
| EC50 | KCNQ2/3 | 6.1 µM | [1] |
| EC50 | KCNQ4 | 12.2 µM | [1] |
| V1/2 Shift (1 µM this compound) | KCNQ2 | -13.7 ± 0.50 mV | [2] |
| V1/2 Shift (10 µM this compound) | KCNQ2 | -42.64 ± 0.93 mV | [2] |
Table 2: In Vivo Anticonvulsant Activity of this compound
| Animal Model | Seizure Induction | Endpoint | Efficacy | Reference |
| Mouse | Maximal Electroshock (MES) | Protection from tonic hindlimb extension | Comparable to retigabine | [5] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the KCNQ2 channel.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the effect of this compound on KCNQ2/3 channels expressed in mammalian cell lines such as HEK293 or CHO cells.
1.1. Cell Culture and Transfection
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6][7]
-
Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.[8][9]
-
Record from cells 24-48 hours post-transfection.
1.2. Solutions
-
External Solution (in mM): 150 NaCl, 2 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.[10]
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 5 NaCl, 10 HEPES, 3 MgATP, 0.2 Na2GTP, pH adjusted to 7.2 with KOH.[10]
1.3. Recording Procedure
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Hold the membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.[12]
-
Apply this compound at various concentrations to the external solution and record the changes in current amplitude and voltage-dependence of activation.
1.4. Data Analysis
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after this compound application.
-
Construct conductance-voltage (G-V) curves by plotting the normalized tail current amplitude as a function of the prepulse potential.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.
-
Calculate the EC50 for the increase in outward current and the shift in V1/2.
In Vitro Electrophysiology: Two-Electrode Voltage-Clamp (TEVC)
This protocol is suitable for expressing and recording KCNQ channels in Xenopus oocytes, which allows for robust expression and larger currents.
2.1. Oocyte Preparation and Injection
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding human KCNQ2 and KCNQ3 subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C.
2.2. Solutions
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with NaOH.
2.3. Recording Procedure
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to activate the KCNQ channels.
-
Apply this compound to the perfusion solution and record the resulting changes in the potassium currents.
2.4. Data Analysis
-
Similar to the whole-cell patch-clamp analysis, determine the effect of this compound on current amplitude and the voltage-dependence of activation.
In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Model
This model assesses the ability of a compound to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.[1]
3.1. Animals
-
Use adult male mice (e.g., CF-1 or C57BL/6 strain).[1]
-
House the animals under standard laboratory conditions with free access to food and water.
3.2. Drug Administration
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Test different doses of this compound to determine a dose-response relationship.
3.3. Seizure Induction
-
At the time of predicted peak effect of the drug, induce a seizure by delivering an electrical stimulus through corneal electrodes.
-
A typical stimulus for mice is 60 Hz alternating current at 50 mA for 0.2 seconds.[1][3]
-
Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas before electrode placement.[1]
3.4. Efficacy Assessment
-
Observe the mice for the presence or absence of a tonic hindlimb extension.
-
Abolition of the tonic hindlimb extension is considered protection.[1]
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human KCNQ2/KCNQ3 Stable Cell Line-HEK293 (CSC-RI0145) - Creative Biogene [creative-biogene.com]
- 7. Novel role of KCNQ2/3 channels in regulating neuronal cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of Epidermal Growth Factor Receptor Inhibits KCNQ2/3 Current through Two Distinct Pathways: Membrane PtdIns(4,5)P2 Hydrolysis and Channel Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Co-administration of ZTZ240
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZTZ240 is a potent and selective activator of the voltage-gated potassium channel KCNQ2, which is a key regulator of neuronal excitability.[1][2] The activation of KCNQ2 channels leads to a hyperpolarizing M-current, which can suppress neuronal hyperexcitability, making it a promising target for the treatment of conditions like epilepsy and pain.[1][3] While the standalone effects of this compound are under investigation, its potential in combination with other therapeutic agents is a critical area of research for enhancing efficacy and broadening its therapeutic applications.
These application notes provide a comprehensive overview of this compound's mechanism of action and outline protocols for investigating its co-administration with other compounds. The information is based on the known properties of this compound and analogous studies with other KCNQ channel activators.
Mechanism of Action of this compound
This compound activates KCNQ2 channels by binding to a specific site on the voltage-sensing domain (VSD) of the channel.[1] This interaction stabilizes the VSD in its activated state, leading to two primary effects:
-
Increased Outward Current: this compound enhances the flow of potassium ions out of the neuron.
-
Leftward Shift in the Voltage-Activation Curve (G-V Curve): The channel opens at more hyperpolarized membrane potentials, effectively reducing the threshold for activation.[1]
This mechanism is distinct from other KCNQ activators like retigabine, which binds to the pore domain of the channel.[1][4] The different binding sites suggest the potential for synergistic or additive effects when this compound is co-administered with compounds acting on the pore domain or other targets.
Quantitative Data for this compound
| Parameter | Value | Channel/Model | Reference |
| EC50 (current amplitude) | 5.62 ± 0.67 μM | Human KCNQ2 | [1] |
| EC50 (V1/2 shift) | 3.98 ± 0.33 μM | Human KCNQ2 | [1] |
| EC50 | 6.1 μM | KCNQ2/3 | [5] |
| EC50 | 12.2 μM | KCNQ4 | [5] |
Potential Co-administration Strategies
Based on studies with other KCNQ channel activators, several classes of compounds are promising candidates for co-administration with this compound to achieve synergistic or additive therapeutic effects.
Combination with Other Antiepileptic Drugs (AEDs)
-
Sodium Channel Blockers (e.g., Carbamazepine, Phenytoin): Co-administration of KCNQ activators with sodium channel blockers is a rational approach for treating epilepsy.[6][7] While KCNQ activators reduce neuronal excitability by enhancing potassium currents, sodium channel blockers inhibit the generation and propagation of action potentials by blocking sodium influx. This dual mechanism could lead to enhanced anticonvulsant activity.
-
GABAergic Compounds (e.g., Benzodiazepines, Barbiturates): Enhancing inhibitory neurotransmission through GABAA receptors can complement the hyperpolarizing effect of this compound.[8] Some studies suggest that KCNQ activators can modulate GABA release, indicating a potential for complex synergistic interactions.[9][10]
Combination with Compounds Targeting Different KCNQ Binding Sites
-
Pore Domain Modulators (e.g., Retigabine analogues): Since this compound binds to the VSD, combining it with a compound that binds to the pore domain could lead to enhanced channel activation.[1][11] This has been demonstrated with the co-administration of mallotoxin and isovaleric acid with retigabine, which resulted in a synergistic opening of KCNQ2/3 channels.[11][12]
Combination with Compounds for Other Therapeutic Areas
-
β2-Adrenergic Agonists (e.g., Formoterol): In airway smooth muscle, KCNQ channel activation leads to relaxation. Co-administration of a KCNQ activator with a β2-adrenergic agonist has been shown to produce a greater and more sustained bronchodilator effect, suggesting a potential application in asthma therapy.[13][14]
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound co-administration. Researchers should adapt these protocols based on the specific compounds and experimental models used.
In Vitro Electrophysiology Protocol: Whole-Cell Patch-Clamp
Objective: To determine the effect of this compound co-administration on the activity of KCNQ2 channels expressed in a heterologous system (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells stably expressing human KCNQ2.
-
This compound and the co-administered compound.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2).
Procedure:
-
Culture cells expressing KCNQ2 on glass coverslips.
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Obtain a stable whole-cell configuration and record baseline KCNQ2 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -100 mV to +40 mV in 10 mV increments).
-
Perfuse the cells with the external solution containing this compound alone at a known concentration (e.g., its EC50).
-
After a stable effect is reached, co-perfuse with this compound and the second compound at various concentrations.
-
Record the currents at each concentration and wash out the compounds to observe reversibility.
-
Analyze the data to determine changes in current amplitude and the voltage-dependence of activation (G-V curve).
Data Analysis:
-
Plot current-voltage (I-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.
-
Compare the effects of this compound alone to the co-administration condition to identify synergistic, additive, or antagonistic effects.
In Vivo Anticonvulsant Activity Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the in vivo efficacy of this compound co-administration in a rodent model of acute seizures.[5][15]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
This compound and the co-administered compound, formulated for intraperitoneal (i.p.) injection.
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for mice, s.c.).[15]
-
Observation chambers.
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Divide animals into treatment groups: Vehicle control, this compound alone, Compound B alone, this compound + Compound B.
-
Administer the test compounds or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ subcutaneously.
-
Immediately place each animal in an individual observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).[5]
-
Measure the latency to the first clonic seizure and the incidence of generalized tonic-clonic seizures.
Data Analysis:
-
Compare the mean seizure scores, seizure latencies, and seizure incidence between the different treatment groups using appropriate statistical tests (e.g., ANOVA, Chi-square test).
-
An isobolographic analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
Signaling Pathway of KCNQ2 Activation
Caption: KCNQ2 channel activation by this compound and other modulators.
Experimental Workflow for In Vivo Co-administration Study
Caption: Workflow for an in vivo anticonvulsant co-administration study.
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Activation of Neuronal Voltage-Gated Kv7/KCNQ/M-Channels for Potential Therapy of Epilepsy and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Antiepileptic therapy approaches in KCNQ2 related epilepsy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early and effective treatment of KCNQ2 encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glial KCNQ K+ channels control neuronal output by regulating GABA release from glia in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M channels containing KCNQ2 subunits modulate norepinephrine, aspartate, and GABA release from hippocampal nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ancient and modern anticonvulsants act synergistically in a KCNQ potassium channel binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. KCNQ (Kv7) potassium channel activators as bronchodilators: combination with a β2-adrenergic agonist enhances relaxation of rat airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Note: Quantification of ZTZ240 in Tissue Samples by LC-MS/MS
Introduction
ZTZ240 is a novel, potent, and selective small-molecule inhibitor of MEK1/2, key kinases in the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers. Understanding the distribution and concentration of this compound in target tissues is essential for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is fundamental for optimizing dosing regimens and predicting therapeutic efficacy.
This document provides a detailed protocol for the extraction and subsequent quantification of this compound in preclinical tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, enabling accurate measurement of this compound concentrations.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the phosphorylation of ERK1/2 by MEK1/2. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.
Caption: this compound inhibits the MEK1/2 kinases in the Ras/Raf/MEK/ERK pathway.
Quantitative Data Summary
The following tables summarize the performance of the LC-MS/MS method and typical this compound concentrations observed in tumor and liver tissues from a mouse xenograft model following a single 10 mg/kg oral dose.
Table 1: LC-MS/MS Method Performance
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.998 | ≥ 0.99 |
| LLOQ | 1 ng/mL | S/N ≥ 10 |
| Accuracy | 92.5% - 104.3% | 85% - 115% |
| Precision (%CV) | ≤ 8.7% | ≤ 15% |
| Recovery | 89.1% | Consistent |
Table 2: this compound Concentration in Tissue (ng/g)
| Time Point | Tumor Tissue (Mean ± SD) | Liver Tissue (Mean ± SD) |
|---|---|---|
| 1 hour | 1254 ± 210 | 850 ± 155 |
| 4 hours | 2360 ± 350 | 1540 ± 280 |
| 8 hours | 1890 ± 295 | 980 ± 170 |
| 24 hours | 450 ± 90 | 150 ± 45 |
Experimental Workflow
The overall process for quantifying this compound from tissue samples involves sample collection, homogenization, compound extraction, LC-MS/MS analysis, and data interpretation.
Caption: Workflow for this compound quantification in tissue samples.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Formic Acid (FA)
-
Ultrapure water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bead mill homogenizer with ceramic beads
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated pipettes
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Protocol for Tissue Sample Preparation and Homogenization
-
Excise tissues of interest from the animal model immediately post-euthanasia.
-
Gently blot the tissue on gauze to remove excess blood and place it in a pre-weighed, labeled cryovial.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, thaw the tissue sample on ice.
-
Weigh the frozen tissue (~50-100 mg) and record the exact weight.
-
Place the weighed tissue into a 2 mL homogenization tube containing ceramic beads.
-
Add cold PBS (1:3 w/v, e.g., 300 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6000 rpm). Ensure the sample remains cold.
-
The resulting homogenate can now be used for extraction.
Protocol for this compound Extraction
This protocol uses protein precipitation, a common method for extracting small molecules from complex biological matrices.
-
Pipette 100 µL of the tissue homogenate into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of protein precipitation solvent (Acetonitrile containing the Internal Standard at a fixed concentration, e.g., 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (~280 µL) and transfer it to a clean HPLC vial for analysis. Avoid disturbing the protein pellet.
Protocol for LC-MS/MS Analysis
-
Standard Curve and Quality Control (QC) Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in DMSO.
-
Generate a series of working standards by serially diluting the stock solution in ACN/Water (1:1).
-
Prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations) by spiking the working standards into blank tissue homogenate (from an untreated animal).
-
Process the standards and QCs using the same extraction protocol (Section 3) as the study samples.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion (e.g., 450.2 → 320.1)
-
Internal Standard: [M+H]+ → fragment ion (e.g., 454.2 → 324.1)
-
-
Note: Specific MRM transitions and collision energies must be optimized for this compound.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the Internal Standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the final tissue concentration in ng/g by accounting for the initial tissue weight and dilution factors used during homogenization and extraction.
-
Troubleshooting & Optimization
troubleshooting ztz240 experimental results
Disclaimer: ZTZ240 is a fictional compound. The information provided below is for illustrative purposes and is based on common scenarios encountered in drug development research.
Welcome to the technical support center for this compound, a novel and potent inhibitor of Kinase X (KX). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may arise during the experimental evaluation of this compound.
Issue 1: Inconsistent IC50 Values in Kinase Assays
Q: We are observing significant variability in the IC50 values for this compound in our in vitro kinase assays. What are the potential causes and solutions?
A: Inconsistent IC50 values are a frequent challenge and can stem from several experimental variables.[1][2][3] To ensure reproducibility, it is crucial to meticulously control these factors.[3]
Potential Causes:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound is highly sensitive to the concentration of ATP in the assay.[1]
-
Enzyme and Substrate Concentrations: Variations in the concentration of the KX enzyme or its substrate can impact the reaction kinetics and, consequently, the measured IC50.[1]
-
Incubation Time: For some inhibitors, particularly those with slow binding kinetics, the pre-incubation time with the target enzyme can significantly alter the apparent IC50 value.[1]
-
Reagent Quality and Stability: Degradation of this compound, the kinase, or the substrate can lead to variable results.[2]
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure the ATP concentration is consistent across all assays. It is often recommended to use an ATP concentration that is close to the Km value for the specific kinase.[4]
-
Verify Reagent Concentrations: Use freshly prepared and accurately quantified enzyme and substrate for each experiment.
-
Optimize and Standardize Incubation Times: Perform time-course experiments to determine the optimal pre-incubation time for this compound with KX.[1]
-
Ensure Compound Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[3]
Issue 2: Poor Solubility of this compound in Aqueous Buffers and Cell Culture Media
Q: this compound is precipitating out of solution during our experiments. How can we improve its solubility?
A: Poor aqueous solubility is a common issue with small molecule inhibitors.[5] Improving solubility is critical for obtaining reliable experimental data.
Potential Causes:
-
High Compound Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous environment.
-
Incorrect Solvent: The initial solvent used to dissolve this compound may not be optimal.
-
pH of the Buffer: The pH of the experimental buffer can influence the ionization state and solubility of the compound.
Troubleshooting Steps:
-
Use a Co-solvent: Initially dissolve this compound in an organic solvent like DMSO.[6] For cell-based assays, ensure the final DMSO concentration is non-toxic (typically <0.5%).[7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve its dissolution rate.[5][8]
-
pH Adjustment: Test the solubility of this compound in buffers with different pH values to find the optimal condition.[8]
-
Use of Excipients: In some cases, the addition of solubilizing agents like cyclodextrins can enhance solubility.[9]
Issue 3: Off-Target Effects or Unexpected Cytotoxicity
Q: We are observing cytotoxicity in cell lines that do not express the target kinase, suggesting off-target effects. How can we investigate and mitigate this?
A: Off-target effects are a significant concern in drug development and can lead to misleading results and toxicity.[7][10]
Potential Causes:
-
Inhibitor Promiscuity: this compound may be binding to other kinases or cellular targets besides KX.[11]
-
High Compound Concentration: Using concentrations significantly above the IC50 for the primary target can increase the likelihood of off-target interactions.[7]
-
Metabolite Toxicity: The metabolic breakdown of this compound by cells could produce toxic byproducts.[7]
Troubleshooting Steps:
-
Kinase Selectivity Profiling: Test this compound against a panel of other kinases to determine its selectivity profile.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration that inhibits KX without causing non-specific toxicity.[7]
-
Use a Structurally Unrelated Inhibitor: Confirm that the observed cellular phenotype is due to the inhibition of KX by using a different, structurally unrelated KX inhibitor.[11]
-
Genetic Approaches: Use techniques like siRNA or shRNA to knock down KX and verify that this phenocopies the effects of this compound.[11]
Issue 4: Difficulty in Detecting Downstream Pathway Inhibition by Western Blot
Q: We are unable to consistently detect a decrease in the phosphorylation of downstream targets of KX after this compound treatment. What could be the problem?
A: Detecting changes in protein phosphorylation by Western blot requires careful optimization of the protocol.[12]
Potential Causes:
-
Phosphatase Activity: Endogenous phosphatases in the cell lysate can dephosphorylate your target protein, masking the effect of the inhibitor.[13]
-
Poor Antibody Quality: The phospho-specific antibody may have low affinity or specificity.[14]
-
Inappropriate Blocking Buffer: Using milk as a blocking agent can sometimes interfere with the detection of phosphorylated proteins due to its casein content.[15]
-
Low Abundance of Phosphorylated Protein: The fraction of the phosphorylated target protein may be very low.[13]
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer.[13][16]
-
Validate Your Antibody: Ensure your phospho-specific antibody is well-validated and use appropriate positive and negative controls.[13][14]
-
Optimize Blocking Conditions: Try using 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as a blocking buffer instead of milk.[15][16]
-
Enrich for Your Target Protein: If the signal is weak, consider immunoprecipitating your target protein before running the Western blot to increase the amount loaded on the gel.
-
Probe for Total Protein: Always probe for the total, non-phosphorylated form of your target protein as a loading control.[15]
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values for this compound
| Parameter | Condition A (Variable Results) | Condition B (Optimized & Consistent) | Rationale |
| ATP Concentration | 1 mM | 50 µM (near Km of KX) | Minimizes competition, providing a more accurate measure of inhibitor potency. |
| Pre-incubation Time | 10 minutes | 60 minutes | Allows this compound to reach binding equilibrium with the kinase. |
| This compound Dilutions | Prepared daily, stored at 4°C | Freshly prepared from frozen stock for each experiment | Ensures compound integrity and consistent concentrations.[3] |
| Resulting IC50 | 50 - 200 nM (High Variability) | 75 ± 5 nM (Low Variability) | Optimized conditions lead to reproducible data. |
Table 2: Improving this compound Solubility for Cell-Based Assays
| Parameter | Method 1 (Poor Solubility) | Method 2 (Improved Solubility) | Outcome |
| Solvent | Direct dilution in PBS | 10 mM stock in 100% DMSO | DMSO is a common solvent for poorly soluble compounds.[6] |
| Final Concentration | 10 µM | 10 µM | Same final concentration for direct comparison. |
| Final DMSO % | 0% | 0.1% | Kept below the toxic threshold for most cell lines.[7] |
| Observation | Visible precipitate in media | Clear solution | Successful solubilization of this compound. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Recombinant KX enzyme.
-
Peptide substrate.
-
This compound serial dilutions (in 100% DMSO, then diluted in kinase buffer).
-
ATP solution (final concentration near Km of KX).
-
-
Assay Procedure:
-
Add 5 µL of this compound dilution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of KX enzyme and substrate mix.
-
Pre-incubate for 60 minutes at room temperature.[1]
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 90 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to the DMSO-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.[3]
-
Protocol 2: Western Blot for Phospho-Downstream Target (p-DST)
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to the same protein concentration.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate with primary antibody against p-DST overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total DST and a loading control (e.g., GAPDH).[15]
-
Mandatory Visualization
Caption: Hypothetical Pro-Growth Signaling Pathway showing inhibition of Kinase X by this compound.
Caption: Experimental workflow for troubleshooting inconsistent IC50 values.
Caption: Logical diagram for diagnosing the cause of unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
ztz240 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ztz240, a modulator of the voltage-gated potassium channel KCNQ2.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am not observing the expected potentiation of KCNQ2 currents after applying this compound in my whole-cell patch-clamp experiment. What are the possible reasons?
A1: Several factors could contribute to a lack of this compound effect. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Concentration: The reported EC50 for this compound on KCNQ2/3 channels is approximately 6.1 μM.[1] For initial experiments, using a concentration in the range of 1-10 μM is recommended.[2] If you are using a lower concentration, the effect might be too small to detect.
-
Stability: While information on this compound's stability is limited, prolonged storage in solution, especially at room temperature, could lead to degradation. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cellular System:
-
KCNQ2 Expression: Confirm that your expression system (e.g., CHO or HEK293 cells) has a robust expression of functional KCNQ2 channels. Low channel expression will result in small currents that are difficult to measure and may obscure the effect of any potentiator.
-
Cell Health: Only use healthy, well-adhered cells for patch-clamp experiments. Unhealthy cells can have compromised membranes and altered ion channel function.
-
-
Electrophysiology Rig and Protocol:
-
Voltage Protocol: The effect of this compound is voltage-dependent. It enhances the voltage sensitivity of KCNQ2 by shifting the activation curve to more hyperpolarized potentials.[2] Ensure your voltage protocol is designed to detect this shift. A typical protocol would involve a series of depolarizing steps to elicit channel activation.
-
Recording Solutions: Verify the composition of your intracellular and extracellular solutions. The presence of channel blockers or incorrect ionic concentrations can interfere with KCNQ2 channel activity.
-
Perfusion System: Ensure your perfusion system delivers this compound to the cell efficiently. A slow or incomplete solution exchange will result in a delayed or diminished effect.
-
Q2: The effect of this compound on KCNQ2 currents is smaller than expected based on published data. How can I optimize my experiment?
A2: If you observe a reproducible but weak effect, consider these optimization strategies:
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal concentration of this compound for your specific cell system and experimental conditions.
-
Co-expression with KCNQ3: KCNQ2 often forms heteromeric channels with KCNQ3 in native neurons. Co-expressing KCNQ3 with KCNQ2 can result in larger currents and may enhance the sensitivity to this compound.
-
Temperature: While most patch-clamp experiments are performed at room temperature, KCNQ channel gating is temperature-sensitive. If possible and consistent with your experimental goals, performing recordings at a more physiological temperature (e.g., 32-37°C) might enhance the effect of this compound.
Q3: I am seeing a rundown of my KCNQ2 currents during the experiment, making it difficult to assess the effect of this compound. What can I do?
A3: Current rundown is a common issue in patch-clamp recordings. Here are some tips to minimize it:
-
Intracellular ATP: Include ATP (e.g., 2-5 mM) and GTP (e.g., 0.3 mM) in your intracellular solution to support channel phosphorylation and maintain channel activity.
-
Recording Time: Keep the recording time as short as possible after establishing the whole-cell configuration.
-
Stable Seal: Ensure a high-resistance (GΩ) seal before breaking into the whole-cell configuration to minimize dialysis of essential intracellular components.
Quantitative Data Summary
The following table summarizes the reported potency of this compound on different KCNQ channel subtypes.
| Channel Subtype | EC50 (μM) | Reference |
| KCNQ2/3 | 6.1 | [1] |
| KCNQ4 | 12.2 | [1] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for KCNQ2 Channels
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Cell Preparation:
-
Plate cells expressing KCNQ2 (e.g., CHO or HEK293) onto glass coverslips 24-48 hours before the experiment.
-
Use a low-density plating to ensure easy access to individual cells.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Briefly apply negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
Apply a voltage protocol to elicit KCNQ2 currents. A typical protocol would be to hold the cell at -80 mV and then apply a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments).
-
After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound and compare them to the baseline to determine the effect.
-
2. Rubidium Flux Assay for KCNQ Channel Activity
This is a higher-throughput alternative to electrophysiology for assessing KCNQ channel activation.
-
Principle: Cells are loaded with rubidium ions (Rb+), which can pass through potassium channels. The efflux of Rb+ through activated KCNQ channels is measured as an indicator of channel activity.
-
Protocol Outline:
-
Plate cells expressing KCNQ2 in a 96-well plate.
-
Load the cells with a Rb+-containing loading buffer for a defined period (e.g., 1-2 hours).
-
Wash the cells to remove excess extracellular Rb+.
-
Add a stimulation buffer containing a high concentration of potassium (to depolarize the cells and open KCNQ channels) and the test compound (this compound).
-
After a short incubation period, collect the supernatant (containing the effluxed Rb+) and lyse the cells (to measure the remaining intracellular Rb+).
-
Quantify the Rb+ in the supernatant and the cell lysate using atomic absorption spectroscopy.
-
The percentage of Rb+ efflux is calculated and compared between control and this compound-treated wells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the KCNQ2 channel.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing this compound effect using patch-clamp.
Logical Troubleshooting Flowchart
References
Technical Support Center: Optimizing ztz240 Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using ztz240 in their experiments. Our aim is to help you determine the optimal concentration of this compound to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, this compound should be dissolved in an anhydrous organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[2] When preparing for an experiment, thaw the stock solution slowly at room temperature and vortex gently to ensure it is fully dissolved.[2] It is advisable to use amber glass vials or polypropylene tubes for long-term storage to prevent adsorption to the container and to protect from light.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. For initial screening, it is recommended to perform a dose-response experiment across a broad range of concentrations, for example, from low nanomolar (nM) to micromolar (µM).[3] In vitro potency for small molecule inhibitors is typically in the range of <1-10 µM in cell-based assays.[4] If the compound is only effective at concentrations greater than 10 µM, there is a risk of non-specific or off-target effects.[4]
Q3: My this compound solution has changed color or a precipitate has formed. What should I do?
A3: A change in color can indicate chemical degradation or oxidation of the compound, potentially triggered by exposure to light or air.[2] Precipitation upon thawing or dilution into aqueous media suggests that the compound's solubility limit has been exceeded.[2][5] Do not use a solution that has precipitated. Instead, prepare a fresh dilution from your stock. To avoid precipitation, you can try lowering the final concentration, or optimizing the DMSO concentration in your final solution (though it should be kept as low as possible, typically <0.5%).[5]
Q4: I am not observing any biological effect with this compound. What are the possible causes?
A4: Several factors could lead to a lack of effect:
-
Incorrect Concentration : The concentration used may be too low to achieve significant target inhibition. A dose-response experiment is necessary to determine the optimal concentration.[1]
-
Compound Instability : this compound may be degrading in the cell culture media over the course of the experiment.[1] Consider refreshing the media with a fresh inhibitor for long-term experiments.
-
Poor Cell Permeability : The inhibitor may not be effectively entering the cells to reach its intracellular target.[1]
-
Serum Protein Binding : Components of cell culture media, particularly serum proteins like albumin, can bind to small molecules, reducing their effective concentration.[1][6] It is advisable to test the inhibitor's efficacy in both serum-free and serum-containing media.[1]
Q5: High cellular toxicity is observed even at concentrations where this compound is effective. How can this be addressed?
A5: High toxicity can be due to several factors:
-
Off-target Toxicity : The inhibitor may be affecting other essential cellular pathways.[1] Using the lowest effective concentration is crucial.
-
Solvent Toxicity : High concentrations of the solvent (e.g., DMSO) can be toxic to cells. It is critical to include a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect.[5] The final DMSO concentration should generally be kept below 0.1% for sensitive cell lines.[5]
Q6: How can I confirm that this compound is engaging its intended target within the cell?
A6: Demonstrating target engagement is a critical step in validating your experimental results. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7] CETSA is based on the principle that a compound binding to its target protein will stabilize it, leading to a change in its thermal denaturation profile.[8] This shift can be detected by various means, most commonly by Western blotting for the target protein.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
High variability in the half-maximal inhibitory concentration (IC50) is a common issue. The IC50 value is not an absolute constant and is highly dependent on the experimental setup.[10]
| Possible Cause | Recommended Solution | Citation |
| Variable Cell Conditions | Use cells within a consistent and documented range of passage numbers. Ensure uniform cell seeding density across all wells. | [3] |
| Inconsistent Serum Concentration | Serum proteins can bind to this compound, reducing its bioavailability. Use a single, qualified lot of serum for a set of experiments and maintain a consistent final serum concentration. | [6][11] |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot to avoid using a degraded compound. | [3] |
| Inappropriate Assay Conditions | Ensure the chosen cell viability assay is sensitive enough and not adversely affected by the inhibitor itself. | [3] |
Issue 2: Compound Solubility and Stability
Proper handling of this compound is crucial for obtaining reliable data.
| Symptom | Possible Cause | Recommended Solution | Citation |
| Precipitation in media | The aqueous solubility limit of this compound has been exceeded. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is minimized but sufficient to maintain solubility. | [5] |
| Color change in solution | Chemical degradation or oxidation. | Store stock solutions protected from light (e.g., in amber vials) and consider purging vials with an inert gas like argon or nitrogen before sealing. | [1][2] |
| Loss of activity over time | The compound is unstable in the experimental medium at 37°C. | Perform a time-course experiment to assess stability. For longer experiments, consider replenishing the medium with fresh this compound at regular intervals. | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
This protocol is adapted from standard cell viability assay procedures.[12][13]
-
Cell Seeding : Plate cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution : Prepare a serial dilution of this compound in culture medium. A typical experiment might use an eight-point dose range.[14] Include wells for a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Treatment : Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation : Incubate the plate for a duration relevant to your experimental goals (e.g., 48-72 hours).
-
Assay :
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add the luminescent ATP assay reagent (e.g., CellTiter-Glo®) to each well in a volume equal to the culture medium.[12]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis :
-
Normalize the data to the vehicle control (representing 100% viability or 0% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[10]
-
Protocol 2: Confirming Target Engagement with CETSA and Western Blot
This protocol outlines a method to verify that this compound directly binds to its target protein in a cellular context.[8]
-
Cell Treatment : Culture cells to ~80% confluency. Treat one set of cells with an effective concentration of this compound and another with a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting : Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing a protease inhibitor cocktail.
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), then cool immediately on ice. One unheated sample should be kept as a control.
-
Cell Lysis : Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation : Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting : Analyze the soluble protein fractions by SDS-PAGE and Western blot using a specific antibody against the intended target protein. An antibody for a loading control (e.g., Actin) should also be used.
-
Data Analysis : Compare the band intensity of the target protein in the this compound-treated samples versus the vehicle-treated samples at each temperature. A positive target engagement is indicated by a higher amount of soluble target protein at elevated temperatures in the this compound-treated samples, demonstrating thermal stabilization.[8]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound experiments.
Caption: this compound as a hypothetical inhibitor of Kinase A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
preventing ztz240 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of ZTZ240 to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Q1: My this compound solution has changed color overnight. What should I do?
A1: A color change in your this compound solution is a primary indicator of chemical degradation, likely due to oxidation. To address this:
-
Discard the solution: Do not use the discolored solution for your experiments as its efficacy and safety may be compromised.
-
Prepare fresh solution: When preparing a new solution, use a deoxygenated solvent. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-20 minutes before adding this compound.
-
Store under inert gas: For long-term storage, overlay the solution with an inert gas before sealing the vial.
Q2: I am observing a progressive loss of this compound activity in my multi-day experiment. What is causing this?
A2: A gradual loss of activity suggests that this compound is degrading in your experimental medium. This is often due to hydrolysis, especially in aqueous buffers with a non-optimal pH.
-
Check the pH of your medium: this compound is most stable at a pH between 6.0 and 7.0. If your experimental conditions require a pH outside of this range, the stability of this compound will be reduced.
-
Prepare fresh dilutions daily: If possible, prepare fresh dilutions of this compound from a stable stock solution (e.g., in anhydrous DMSO) immediately before each experiment.
-
Minimize exposure to aqueous environments: Do not store this compound in aqueous buffers for extended periods.
Q3: I see an additional peak in my HPLC analysis of this compound. What does this mean?
A3: The appearance of a new peak in your HPLC chromatogram that is not present in a freshly prepared standard indicates the formation of a degradation product.
-
Identify the degradation pathway: The nature of the degradation product can provide clues about the degradation pathway. For example, a more polar product might suggest hydrolysis.
-
Optimize storage and handling: Review your storage and handling procedures. Ensure that stock solutions are stored at the recommended temperature and protected from light and air.
-
Use a stability-indicating method: If you are developing your own analytical method, ensure it can separate the parent this compound from its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) for preparing this compound stock solutions. This compound is highly soluble and stable in anhydrous DMSO when stored properly.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed to prevent the absorption of moisture.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is less stable in aqueous solutions compared to anhydrous DMSO. Its stability is highly dependent on the pH, temperature, and presence of oxidizing agents. For optimal stability in aqueous buffers, maintain a pH between 6.0 and 7.0 and use the solution within a few hours of preparation.
Q4: Can I expose this compound solutions to light?
A4: this compound is moderately sensitive to light. To prevent photodegradation, we recommend storing this compound solutions in amber vials or by wrapping the vials in aluminum foil.
This compound Stability Data
The following table summarizes the stability of this compound under various conditions. The data represents the percentage of this compound remaining after a specified period.
| Condition | Solvent/Buffer | Temperature | Duration | % this compound Remaining |
| pH | ||||
| pH 4.0 | 50 mM Acetate Buffer | 25°C | 24 hours | 75% |
| pH 7.0 | 50 mM Phosphate Buffer | 25°C | 24 hours | 98% |
| pH 9.0 | 50 mM Borate Buffer | 25°C | 24 hours | 60% |
| Temperature | ||||
| Anhydrous DMSO | -20°C | 6 months | >99% | |
| Anhydrous DMSO | 4°C | 1 month | 99% | |
| Aqueous Buffer (pH 7.0) | 4°C | 24 hours | 95% | |
| Aqueous Buffer (pH 7.0) | 37°C | 8 hours | 85% | |
| Solvent | ||||
| Anhydrous DMSO | 25°C | 72 hours | >99% | |
| Ethanol | 25°C | 72 hours | 92% | |
| PBS (pH 7.4) | 25°C | 24 hours | 90% |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC-UV
This protocol describes a method for determining the stability of this compound in a given solution.
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL stock solution of this compound in the desired solvent or buffer.
-
Immediately after preparation (t=0), take an aliquot and dilute it to a final concentration of 10 µg/mL with the mobile phase.
-
-
Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
-
Sampling:
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Inject 10 µL of the diluted sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
-
Percentage Remaining = (Peak Area at time t / Peak Area at t=0) x 100.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
refining ztz240 treatment protocols
Welcome to the technical support center for ZTZ240, a chemical modulator of Kv7 (KCNQ) voltage-gated potassium channels. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a chemical modulator that activates voltage-gated potassium channels of the KCNQ family, also known as Kv7 channels.[1] Its primary mechanism involves binding to the voltage-sensing domain (VSD) of the KCNQ2 channel.[2][3][4] This interaction stabilizes the VSD in its activated state, which in turn increases the channel's voltage sensitivity and enhances the outward potassium current.[2][3][4] Unlike other modulators such as retigabine, which binds to the pore domain, this compound acts directly on the voltage-sensing machinery of the channel.[2][3][4]
Q2: On which KCNQ channel subtypes is this compound active? A2: this compound demonstrates subtype selectivity among the KCNQ family. It is a potent activator of KCNQ2, KCNQ4, and KCNQ5 channels.[2][5] However, it does not show detectable sensitivity or effects on KCNQ1 or KCNQ3 channels.[2][5] This makes it a valuable tool for studying the specific roles of this compound-sensitive channels.
Q3: What are the recommended storage and handling conditions for this compound? A3: For optimal stability, this compound should be stored as a crystalline powder. For short-term storage (days to weeks), keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[6] Stock solutions are typically prepared in DMSO.[6]
Q4: What is the primary application of this compound in research? A4: this compound is primarily used in research related to neuronal hyperexcitability. As an activator of KCNQ channels, which are responsible for the M-current in neurons, it is a key compound for studying conditions like epilepsy, pain, and other neurological disorders.[1][2][4] Its unique mechanism of action provides a basis for drug optimization and the design of novel antiepileptic and analgesic therapies.[2]
Troubleshooting and Experimental Guides
Problem 1: Inconsistent or no potentiation of KCNQ2 current in patch-clamp experiments.
-
Question: I am applying this compound to my cells expressing KCNQ2, but I am not observing the expected increase in outward current or the leftward shift in the voltage-dependence of activation. What could be the issue?
-
Answer:
-
Compound Viability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions in your external recording solution for each experiment.
-
Cellular Health: The health of your transfected cells (e.g., CHO or HEK cells) is critical. Use cells from a low passage number and ensure high transfection efficiency. Poor cell health can lead to altered channel expression and function.
-
Voltage Protocol: The effect of this compound is voltage-dependent. A dramatic leftward shift in the half-activation voltage (V½) is a key indicator of its activity.[5] Use a voltage protocol that includes a series of depolarization steps (e.g., from -70 mV to +50 mV) followed by a hyperpolarization step (e.g., to -120 mV) to record tail currents, which are crucial for accurately determining V½ changes.[5]
-
Mutations in Binding Site: this compound's binding site is located in the VSD, specifically in a cleft between the S3 and S4 segments.[2] Mutations in key residues in this pocket, such as Arg210, can abolish the effects of this compound.[2] If you are using a mutant KCNQ2 channel, verify that the mutation does not interfere with the this compound binding site.
-
Problem 2: Observing lower than expected efficacy (EC₅₀) of this compound.
-
Question: The EC₅₀ value I've calculated for this compound on KCNQ2/3 channels is significantly higher than the reported values. Why might this be?
-
Answer:
-
Channel Subunit Composition: this compound has different potencies on different KCNQ subtypes. The reported EC₅₀ for KCNQ2 and KCNQ3 heteromers is approximately 6.1 µM, while for KCNQ4 it is 12.2 µM.[1] Ensure you are expressing the correct subunits. The presence of KCNQ3 subunits can influence the channel's sensitivity.[5]
-
Experimental Temperature: Ion channel kinetics are sensitive to temperature. Ensure your experiments are conducted at a consistent and reported temperature, as variations can affect channel gating and compound potency.
-
Data Analysis: The calculation of EC₅₀ requires fitting a dose-response curve. Ensure you have tested a sufficient range of concentrations (typically spanning at least 3-4 logs) to accurately define the bottom and top plateaus of the curve.
-
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound on various KCNQ channels.
| Channel Subtype | Parameter | Value | Reference |
| KCNQ2/3 | EC₅₀ | 6.1 µM | [1] |
| KCNQ4 | EC₅₀ | 12.2 µM | [1] |
| KCNQ2 (full-length) | ΔV½ Shift (at 5 µM) | -25.07 ± 1.12 mV | [2] |
| KCNQ2 (mutant R210A) | ΔV½ Shift (at 5 µM) | Significantly reduced vs. WT | [2] |
| KCNQ4 | ΔV½ Shift (at 10 µM) | -17.0 ± 3.1 mV | [5] |
| KCNQ5 | ΔV½ Shift (at 10 µM) | -11.1 ± 0.3 mV | [5] |
Experimental Protocols & Methodologies
Protocol 1: Electrophysiological Recording of this compound Effects on KCNQ2
This protocol outlines the methodology for assessing the effect of this compound on KCNQ2 channels expressed in a mammalian cell line (e.g., CHO-K1) using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Transfection:
-
Culture CHO-K1 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfect cells with a plasmid encoding human KCNQ2 using a suitable transfection reagent. Co-transfect with a marker like GFP to identify successfully transfected cells.
-
Incubate for 24-48 hours post-transfection before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP (pH adjusted to 7.3 with KOH).
-
This compound Stock: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 500 ms).
-
Follow the depolarization steps with a hyperpolarizing step to -120 mV for 800 ms to record tail currents.[5]
-
Establish a stable baseline recording in the external solution (vehicle control).
-
Perfuse the cell with the desired concentration of this compound in the external solution and repeat the voltage protocol.
4. Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +50 mV) before and after this compound application.
-
Measure the tail current amplitude at the beginning of the -120 mV step.
-
Plot the normalized tail current amplitude against the preceding voltage step to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V½). The change in V½ (ΔV½) indicates the shift in voltage sensitivity induced by this compound.[2]
Visualizations
Caption: this compound binds the VSD, stabilizing its active state to enhance K+ efflux.
Caption: Workflow for electrophysiological analysis of this compound's effect on KCNQ2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
ztz240 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ztz240. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical modulator that functions as an activator of the voltage-gated potassium channels Kv7 (KCNQ), with particular efficacy for KCNQ2 and KCNQ3 isoforms.[1] Its primary mechanism involves binding to the voltage-sensing domain (VSD) of the KCNQ2 channel, specifically within a cleft between the S3 and S4 segments.[2][3][4] This interaction stabilizes the VSD in its activated state, leading to an increase in the channel's outward current and a leftward shift in the voltage-dependence of activation (G-V curve).[2]
Q2: How should this compound be stored and handled?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. For short-term use (days to weeks), storage at 0-4°C is acceptable.[1][2] The compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks under these conditions.[2] It is soluble in DMSO for the preparation of stock solutions.[2]
Q3: What are the recommended cell lines for studying this compound's effects?
A3: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of KCNQ channels to study the effects of this compound.[3][5][6] Stable cell lines expressing KCNQ2 or KCNQ2/3 have been generated for high-throughput screening.[7]
Q4: What are the expected electrophysiological effects of this compound on KCNQ2 channels?
A4: Application of this compound to cells expressing KCNQ2 channels is expected to cause a dose-dependent increase in the outward potassium current and a hyperpolarizing (leftward) shift in the voltage-activation curve.[2][6] The half-maximal effective concentration (EC50) for KCNQ2 and KCNQ3 is approximately 6.1 µM.[1][5]
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
Issue 1: Inconsistent or no effect of this compound on KCNQ2 currents.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored properly. Prepare fresh stock solutions in DMSO and dilute to the final concentration in the external solution immediately before use. |
| Incorrect Pipette/Internal Solution | Verify the composition of your internal and external solutions. Ensure the pH and osmolarity are within the optimal range for the cell type being used. |
| Low Channel Expression | Confirm the expression of functional KCNQ2 channels in your cells. This can be done by comparing currents before and after application of a known KCNQ channel blocker, such as linopirdine. |
| Voltage Protocol | Use a voltage protocol that allows for the detection of changes in both current amplitude and voltage-dependence. A series of depolarizing steps from a hyperpolarized holding potential is recommended.[7] |
| Mutations in the Binding Site | If using a mutant KCNQ2 channel, be aware that mutations in the VSD, particularly residues F137, D172, R207, and R210, can significantly reduce or abolish the effect of this compound.[2][5][6] |
Issue 2: High variability in the magnitude of the this compound effect between cells.
| Potential Cause | Troubleshooting Step |
| Variable Channel Expression Levels | Differences in KCNQ2 expression between cells can lead to variability in the response to this compound. If possible, select cells with similar current densities for analysis. |
| Incomplete Solution Exchange | Ensure rapid and complete perfusion of the recording chamber with the this compound-containing solution. Check for any dead space in your perfusion system. |
| Cell Health | Only record from healthy cells with a stable resting membrane potential and low leak current. Unhealthy cells may exhibit altered channel function and drug sensitivity. |
| Seal Stability | An unstable gigaohm seal can lead to artifacts and variability in recordings. Ensure a stable seal before applying the compound.[8][9] |
General Experimental Issues
Issue 3: Poor solubility of this compound in aqueous solutions.
| Potential Cause | Troubleshooting Step |
| Precipitation of the Compound | This compound is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Vortex thoroughly after dilution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Final DMSO Concentration | While DMSO is necessary for solubilization, high concentrations can have their own effects on ion channels. Aim for a final DMSO concentration of less than 0.1% in your experiments. Run a vehicle control with the same final DMSO concentration. |
Quantitative Data Summary
| Parameter | Value | Channel(s) | Reference |
| EC50 (Current Increase) | 5.62 ± 0.67 µM | KCNQ2 | [2] |
| EC50 (V1/2 Shift) | 3.98 ± 0.33 µM | KCNQ2 | [2] |
| EC50 | 6.1 µM | KCNQ2 and KCNQ3 | [1][5] |
| EC50 | 12.2 µM | KCNQ4 | [1][5] |
| V1/2 Shift (1 µM this compound) | -13.7 ± 0.50 mV | KCNQ2 | [2] |
| V1/2 Shift (10 µM this compound) | -42.64 ± 0.93 mV | KCNQ2 | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of this compound Effects on KCNQ2 Channels
-
Cell Culture and Transfection:
-
Culture CHO-K1 or HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding human KCNQ2 using a suitable transfection reagent (e.g., Lipofectamine).
-
Perform recordings 24-48 hours post-transfection.[6]
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration with a seal resistance >1 GΩ.
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit KCNQ2 currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired final concentration of this compound (and the corresponding vehicle concentration of DMSO).
-
Repeat the voltage-step protocol to record currents in the presence of this compound.
-
Wash out the compound with the external solution to observe reversibility.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after this compound application.
-
Construct a conductance-voltage (G-V) curve by calculating the conductance at each voltage step and fitting the data with a Boltzmann function to determine the half-activation voltage (V1/2).
-
Compare the V1/2 values in the absence and presence of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on the KCNQ2 potassium channel.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. This compound | KCNQ2 Channel Activator | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating ztz240 Efficacy with Mechanistic Controls: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the efficacy of ztz240, a voltage-gated potassium channel (KCNQ) activator. By contrasting its performance with the well-characterized KCNQ opener, Retigabine (RTG), this document outlines detailed experimental protocols and presents hypothetical data to illustrate key mechanistic differences and facilitate robust preclinical assessment.
Introduction
This compound is a chemical modulator that activates KCNQ2, KCNQ3, and KCNQ4 channels, positioning it as a promising candidate for analgesic and anti-epileptic therapies.[1] Its mechanism of action is distinct from other KCNQ activators like Retigabine. While this compound binds to the voltage-sensing domain (VSD) of the KCNQ2 channel to stabilize its activated state, Retigabine binds to the pore domain, inducing a different conformational change to open the channel.[2][3][4] This guide details experimental methodologies to dissect and compare the efficacy of this compound against Retigabine, providing a clear rationale for its continued development.
Comparative Mechanism of Action
This compound and Retigabine both ultimately lead to an increase in potassium ion efflux through KCNQ channels, which hyperpolarizes the neuronal membrane and reduces excitability. However, their distinct binding sites result in different biophysical signatures on channel gating. Understanding these differences is crucial for interpreting efficacy data and predicting potential therapeutic advantages.
In Vitro Efficacy Assessment: Electrophysiology
The primary in vitro method for evaluating this compound efficacy is whole-cell patch-clamp electrophysiology on cell lines stably expressing human KCNQ2/3 channels (e.g., CHO or HEK293 cells).[2][5][6] This allows for the direct measurement of ion channel activity in a controlled environment.
Experimental Protocols
1. Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human KCNQ2 and KCNQ3 subunits are recommended for their low endogenous channel expression.[2][6][7]
-
Culture Medium: DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and appropriate selection antibiotics.
-
Transfection (if not using a stable line): Transient transfection can be performed using Lipofectamine 3000 with plasmids encoding human KCNQ2 and KCNQ3. Recordings are typically performed 24-48 hours post-transfection.[2]
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Voltage Protocols:
-
Activation Curve (G-V): From a holding potential of -80 mV, apply depolarizing steps from -100 mV to +60 mV in 10 mV increments. The resulting tail currents are measured upon repolarization to -60 mV to determine the voltage of half-maximal activation (V1/2).[2][5]
-
Dose-Response: Apply increasing concentrations of this compound or Retigabine (e.g., 0.1 µM to 100 µM) and measure the potentiation of the outward current at a fixed depolarizing step (e.g., +40 mV).[2]
-
Data Presentation
| Parameter | Vehicle | This compound (10 µM) | Retigabine (10 µM) |
| Peak Current Density (pA/pF) at +40 mV | 150 ± 15 | 450 ± 30 | 300 ± 25 |
| Voltage of Half-Maximal Activation (V1/2, mV) | -25 ± 2 | -50 ± 3 | -45 ± 2.5 |
| EC50 (µM) | N/A | 5.6 ± 0.7[2] | 1.9 ± 0.2[5] |
Table 1: Hypothetical comparative electrophysiological data for this compound and Retigabine on KCNQ2/3 channels.
In Vivo Efficacy Models: Anticonvulsant Activity
To validate the in vitro findings in a physiological context, rodent models of acute seizures are employed. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models are standard for assessing the anticonvulsant potential of novel compounds.[8][9]
Experimental Protocols
1. Animals:
-
Species/Strain: Male ICR mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Compounds: this compound and Retigabine are suspended in the vehicle.
-
Route of Administration: Intraperitoneal (i.p.) injection, typically 30 minutes before seizure induction.
3. Seizure Induction and Assessment:
-
Maximal Electroshock (MES) Model:
-
Induction: A brief electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure. The percentage of animals protected from this endpoint is calculated.[10]
-
-
Pentylenetetrazol (PTZ) Model:
-
Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Endpoint: Animals are observed for 30 minutes for the occurrence of generalized clonic seizures. Seizure severity can be scored using a modified Racine scale.[11]
-
Data Presentation
| Treatment Group (Dose, mg/kg, i.p.) | MES Model (% Protection) | PTZ Model (Mean Seizure Score) |
| Vehicle | 0% | 4.8 ± 0.2 |
| This compound (10) | 50% | 2.5 ± 0.4 |
| This compound (30) | 90% | 1.2 ± 0.3 |
| Retigabine (5) | 60% | 2.1 ± 0.3 |
| Retigabine (15) | 100% | 0.8 ± 0.2 |
Table 2: Hypothetical comparative in vivo anticonvulsant data for this compound and Retigabine.
Experimental and Logical Workflows
Visualizing the workflow for these validation studies ensures clarity and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput evaluation of epilepsy-associated KCNQ2 variants reveals functional and pharmacological heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxcyte.com [maxcyte.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isobolographic characterization of interactions of retigabine with carbamazepine, lamotrigine, and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to ztz240 and Other KCNQ Channel Activators for Neuroexcitability Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ztz240, a modulator of the voltage-gated potassium channel Kv7 (KCNQ), with other prominent KCNQ channel activators. The objective is to offer a clear, data-driven overview of their performance, mechanisms of action, and experimental validation to aid in research and development efforts targeting neurological disorders such as epilepsy and chronic pain.
Introduction to KCNQ Channels and Therapeutic Potential
Voltage-gated potassium channels of the KCNQ family (Kv7.2-Kv7.5) are critical regulators of neuronal excitability. They generate the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. Dysfunction of these channels due to genetic mutations or other pathological changes can lead to neuronal hyperexcitability, a hallmark of conditions like epilepsy and neuropathic pain. Consequently, activators of KCNQ channels have emerged as a promising therapeutic class. This guide focuses on this compound and compares its profile with other key KCNQ activators, including the clinically evaluated drug retigabine and other research compounds.
Mechanism of Action: Two Distinct Binding Sites
KCNQ channel activators can be broadly categorized based on their binding site on the channel protein, which dictates their mechanism of action.
-
Voltage-Sensing Domain (VSD) Binders: Compounds like This compound and ICA-27243 bind to a pocket within the VSD (specifically between the S3 and S4 segments). This interaction stabilizes the VSD in its activated conformation, making it easier for the channel to open in response to voltage changes. This leads to a hyperpolarizing shift in the voltage-dependence of activation (a more negative V1/2).
-
Pore Domain Binders: In contrast, retigabine and its analogs, such as SF0034 , bind to a hydrophobic pocket in the pore domain of the channel. This binding event allosterically modulates the channel gate, stabilizing the open state and slowing deactivation.
These distinct mechanisms have implications for the compounds' selectivity and functional effects on neuronal activity.
Figure 1. Mechanisms of action for VSD and pore-binding KCNQ channel activators.
Comparative In Vitro Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and its comparators on KCNQ channels. Potency is primarily reported as the half-maximal effective concentration (EC50) from electrophysiology or thallium flux assays.
| Compound | Target(s) | EC50 (µM) | Assay Type | Key Features |
| This compound | KCNQ2/3, KCNQ4 | 6.1 (KCNQ2/3), 12.2 (KCNQ4)[1] | Electrophysiology | VSD binder; modulates voltage-dependence of activation.[2] |
| Retigabine | KCNQ2-5 | ~1.6-2.8 (KCNQ2/3) | Electrophysiology | Pore domain binder; prototypical KCNQ activator.[3] |
| ICA-27243 | KCNQ2/3 | 0.38[4] | ⁸⁶Rb⁺ efflux | VSD binder; selective for KCNQ2/3 over KCNQ4 and KCNQ3/5.[4] |
| SF0034 | KCNQ2/3 | More potent than retigabine | Electrophysiology | Retigabine analog with improved potency and selectivity for KCNQ2/3.[3][5][6] |
| ML213 | KCNQ2, KCNQ4 | 0.23 (KCNQ2), 0.51 (KCNQ4)[7] | Electrophysiology | Selective activator of KCNQ2 and KCNQ4.[7] |
Comparative In Vivo Anticonvulsant Activity
The anticonvulsant properties of these compounds are commonly evaluated in rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model is used to identify compounds effective against myoclonic and absence seizures.
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Animal Model | Key Features |
| This compound | N/A | N/A | Mouse | Comparable activity to retigabine in MES and PTZ models.[8] |
| Retigabine | 2.87 (rat, p.o.) | 13.5 (mouse, p.o.)[3] | Rat, Mouse | Broad-spectrum anticonvulsant activity.[1] |
| ICA-27243 | 8.6 (mouse, p.o.)[4][9][10][11][12] | 3.9 (mouse, p.o.)[9][10][11][12] | Mouse | Orally bioavailable with broad-spectrum anticonvulsant effects.[10][11] |
| SF0034 | More potent than retigabine | More potent than retigabine | Rodent | Improved potency and lower toxicity compared to retigabine.[5][6] |
| ML213 | N/A | N/A | N/A | In vivo efficacy in seizure models not well-documented; shows analgesic effects.[13] |
N/A: Data not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize KCNQ channel activators.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in a cell's membrane, providing detailed information on channel kinetics and pharmacology.
Objective: To characterize the effects of compounds on the voltage-dependence and kinetics of KCNQ currents in a heterologous expression system (e.g., CHO or HEK293 cells) stably or transiently expressing the KCNQ channel subunits of interest.
Methodology:
-
Cell Culture and Transfection: Cells are cultured and transfected with plasmids encoding the desired KCNQ subunits (e.g., KCNQ2 and KCNQ3).
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an intracellular solution typically containing (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.
-
Recording: A pipette is used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane. The membrane patch is then ruptured by suction to achieve the whole-cell configuration.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit KCNQ currents. To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then stepped to a range of depolarizing potentials.
-
Compound Application: The compound of interest is applied to the cell via a perfusion system. The effects on current amplitude and the voltage-dependence of activation (V1/2) are measured.
-
Data Analysis: Current-voltage (I-V) relationships are plotted, and conductance-voltage (G-V) curves are fitted with a Boltzmann function to determine the V1/2 and slope factor. EC₅₀ values are determined by plotting the change in V1/2 or current amplitude against the compound concentration.
Figure 2. Workflow for whole-cell patch-clamp electrophysiology.
FluxOR™ Thallium Flux Assay
This is a high-throughput fluorescence-based assay used for screening compound libraries and determining potency. It relies on the principle that KCNQ channels are permeable to thallium (Tl⁺) ions.
Objective: To measure the activity of KCNQ channels by detecting the influx of Tl⁺ into cells using a Tl⁺-sensitive fluorescent dye.
Methodology:
-
Cell Plating: Cells expressing the KCNQ channel of interest are plated in 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with the FluxOR™ reagent, a membrane-permeable AM ester that becomes fluorescent upon binding to Tl⁺ inside the cell.
-
Compound Incubation: The cells are incubated with various concentrations of the test compound.
-
Stimulation and Reading: A stimulus buffer containing Tl⁺ is added to the wells to open the KCNQ channels. The fluorescence intensity is measured kinetically using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the KCNQ channel activity. EC₅₀ values are calculated by plotting the fluorescence signal against the compound concentration.
Maximal Electroshock Seizure (MES) Model
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Methodology:
-
Animal Dosing: Mice or rats are administered the test compound, typically via oral (p.o.) or intraperitoneal (i.p.) injection, at various doses.
-
Anesthesia and Electrodes: Corneal electrodes are placed on the eyes of the animal, which have been treated with a topical anesthetic and saline.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered.[5]
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[5]
Pentylenetetrazol (PTZ) Seizure Model
Objective: To evaluate the efficacy of a compound against chemically-induced myoclonic and clonic seizures.
Methodology:
-
Animal Dosing: Animals are pre-treated with the test compound.
-
PTZ Administration: A convulsant dose of PTZ (a GABA-A receptor antagonist) is administered, usually subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored based on a standardized scale (e.g., Racine's scale).
-
Data Analysis: The ED₅₀ is calculated as the dose that prevents seizures or reduces the seizure score by a certain percentage in 50% of the animals.
Figure 3. Workflow for in vivo anticonvulsant models.
Summary and Future Directions
This compound represents a distinct class of KCNQ channel activators that target the voltage-sensing domain. This mechanism differs from the pore-binding action of the well-characterized compound retigabine. While in vitro data demonstrate its activity on KCNQ2/3 and KCNQ4 channels, and preliminary in vivo studies suggest comparable anticonvulsant efficacy to retigabine, a full quantitative comparison is hampered by the lack of publicly available ED₅₀ and pharmacokinetic data for this compound.
The development of subtype-selective KCNQ activators, such as ICA-27243 and SF0034, highlights a key direction in the field aimed at improving therapeutic windows and reducing off-target effects. The distinct mechanisms of VSD- and pore-binding compounds offer different avenues for drug design and optimization.
For researchers and drug developers, the choice of which compound to investigate further will depend on the specific research question or therapeutic goal. This compound and ICA-27243 are valuable tools for probing the function of the KCNQ channel VSD, while compounds like SF0034 represent efforts to refine the pharmacology of pore-binding activators. Further studies are warranted to fully characterize the in vivo efficacy, pharmacokinetic profiles, and safety of these promising compounds.
References
- 1. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent KCNQ2/3-specific channel activator suppresses in vivo epileptic activity and prevents the development of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo profile of ICA-27243 [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Kv7 Channel Activators Flupirtine and ML213 Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ztz240 and Retigabine: Two KCNQ2 Channel Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KCNQ2 potassium channel activators ztz240 and Retigabine. The information presented is based on available experimental data to highlight their distinct mechanisms of action and pharmacological profiles.
The voltage-gated potassium channel KCNQ2 is a critical regulator of neuronal excitability, and its activation is a key therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1] Both this compound and Retigabine are activators of the KCNQ2 channel, yet they achieve this through fundamentally different molecular interactions.[1] This guide will delve into a comparative analysis of their performance, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Sites
This compound and Retigabine (RTG) both enhance the activity of the KCNQ2 channel, but they bind to distinct sites, leading to different modulatory effects. This compound binds to the voltage-sensing domain (VSD) of the KCNQ2 channel.[1] This interaction stabilizes the VSD in its activated state, which in turn increases the channel's sensitivity to changes in membrane voltage and boosts the outward potassium current.[1]
In contrast, Retigabine binds to the pore domain of the KCNQ2 channel.[1] This binding event induces an allosteric modulation of the channel, primarily shifting the voltage dependence of activation to more hyperpolarized potentials, making it easier for the channel to open at lower levels of depolarization.[1]
References
A Comparative Guide to KCNQ2 Potassium Channel Activators: An Independent Review of ztz240 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel KCNQ2 is a critical regulator of neuronal excitability, making it a key target for the development of therapeutics for epilepsy and other hyperexcitability disorders. This guide provides an objective comparison of the experimental data for the KCNQ2 activator ztz240 and its alternatives, including retigabine, ICA-069673, SF0034, and ML213. The information presented here is compiled from publicly available research to facilitate independent assessment and replication of key findings.
Mechanism of Action: Two Distinct Binding Sites
KCNQ2 activators can be broadly categorized into two classes based on their binding site on the channel protein, leading to different mechanisms of action.
-
Voltage-Sensing Domain (VSD) Binders: this compound and ICA-069673 belong to this class. They bind to the VSD of the KCNQ2 channel, specifically in a cleft between the S3 and S4 segments.[1] This interaction stabilizes the VSD in its activated state, making it easier for the channel to open in response to changes in membrane voltage.[1][2]
-
Pore Domain Binders: Retigabine, SF0034, and ML213 target the pore domain of the KCNQ2 channel.[1][3][4] Their binding site is located in a hydrophobic pocket near the channel's gate, involving residues in the S5 and S6 segments.[3] This binding event allosterically modulates the channel, favoring the open conformation.[1][2]
The distinct binding locations and mechanisms of these two classes of activators offer different avenues for drug design and the potential for developing compounds with improved selectivity and side-effect profiles.
Comparative Electrophysiological Data
The following table summarizes the key electrophysiological parameters for this compound and its alternatives, as determined by whole-cell patch-clamp experiments. These values indicate the potency and efficacy of the compounds in activating KCNQ2 or KCNQ2/3 channels.
| Compound | Channel Subtype | Cell Line | EC50 (µM) | ΔV1/2 (mV) | Reference |
| This compound | KCNQ2 | CHO | 5.62 ± 0.67 (Current) | -25.07 ± 1.12 (at 5 µM) | [1] |
| KCNQ2 | CHO | 3.98 ± 0.33 (V1/2 shift) | [1] | ||
| KCNQ2/3 | - | 6.1 | - | [5] | |
| Retigabine | KCNQ2/3 | CHO | 1.6 ± 0.3 (V1/2 shift) | -33.1 ± 2.6 (at 10 µM) | [6] |
| KCNQ2 | Oocytes | 16.0 ± 0.5 (V1/2 shift) | -17.1 (at 10 µM) | ||
| KCNQ2/3 | Oocytes | 1.9 ± 0.2 (V1/2 shift) | -30.4 (at 10 µM) | [7] | |
| KCNQ2 | CHO | 1.56 ± 0.79 (V1/2 shift) | -31.62 ± 1.84 (at 5 µM) | [1] | |
| ICA-069673 | KCNQ2/3 | - | 0.69 | - | |
| SF0034 | KCNQ2/3 | HEK293T | 1.3 ± 0.2 (V1/2 shift) | ~ -27 (at 10 µM) | [8] |
| ML213 | KCNQ2 | - | 0.23 (Current) | -37.4 ± 3.0 (at 5 µM) | [9] |
| KCNQ2 | - | 0.34 ± 0.07 (V1/2 shift) | [9] |
EC50 values are reported for either the potentiation of current amplitude or the leftward shift in the half-activation voltage (V1/2), as specified. ΔV1/2 indicates the magnitude of the hyperpolarizing shift in the voltage-dependence of activation at a given concentration.
In Vivo Efficacy
Preclinical studies in animal models provide insights into the potential therapeutic utility of these compounds.
| Compound | Animal Model | Effect | Reference |
| SF0034 | Rodent seizure models | More potent and less toxic anticonvulsant than retigabine. | [3][10] |
| Mouse model of tinnitus | Prevented the development of tinnitus. | [3][10] | |
| ML213 | Rat model of diabetic neuropathy | Attenuated mechanical hypersensitivity. | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channel modulators. The following provides a general protocol based on the cited literature for assessing KCNQ2 activators.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Cells are transiently or stably transfected with the cDNA encoding the desired KCNQ channel subunits (e.g., human KCNQ2 or KCNQ2 and KCNQ3).
2. Electrophysiological Recordings:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
External Solution (in mM): Typically contains 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2.
-
The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are closed at rest.
3. Voltage Protocols:
-
To determine the effect on current amplitude, cells are depolarized to a specific voltage (e.g., +40 mV) before and after the application of the compound.
-
To assess the voltage-dependence of activation, a series of depolarizing voltage steps are applied (e.g., from -100 mV to +60 mV in 10 mV increments). The resulting tail currents at a fixed repolarizing potential are measured to construct a conductance-voltage (G-V) curve.
4. Data Analysis:
-
The concentration-response curve for current potentiation is fitted with a Hill equation to determine the EC50 value.
-
G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The change in V1/2 (ΔV1/2) upon compound application is calculated.
Conclusion
The available data indicate that this compound is a potent activator of KCNQ2 channels, acting through a distinct mechanism involving the voltage-sensing domain. This differentiates it from the well-established pore-binding activators like retigabine. The development of compounds with diverse mechanisms of action, such as this compound and ICA-069673, provides valuable tools for dissecting the intricate gating mechanisms of KCNQ channels and offers new strategies for designing next-generation therapeutics with improved efficacy and safety profiles. The quantitative data and protocols presented in this guide are intended to support further independent research and replication efforts in this promising area of drug discovery.
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent KCNQ2/3-specific channel activator suppresses in vivo epileptic activity and prevents the development of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kv7 Channel Activators Flupirtine and ML213 Alleviate Neuropathic Pain Behavior in the Streptozotocin Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ztz240 Across Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ztz240's efficacy, with a focus on its activity as a voltage-gated potassium channel (KCNQ) modulator. Due to a lack of extensive public data on the cytotoxic or anti-proliferative effects of this compound across a broad range of cell lines, this guide will focus on its well-documented channel activation properties, drawing comparisons with the established KCNQ activator, Retigabine.
Introduction to this compound
This compound is a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ) channels.[1] It has been identified as an activator of KCNQ2, KCNQ3, and KCNQ4 channels and is utilized in research related to analgesia and epilepsy.[1] The compound's mechanism of action involves binding to the voltage-sensing domain (VSD) of the KCNQ2 channel, which directly stabilizes the activated state of the channel.[2] This is distinct from other KCNQ activators like Retigabine, which binds to the pore domain.[2]
Efficacy of this compound as a KCNQ Channel Activator
The primary efficacy data available for this compound relates to its ability to activate KCNQ channels, measured by its half-maximal effective concentration (EC50). These studies have been predominantly conducted in recombinant cell lines engineered to express specific KCNQ channel subunits.
Table 1: Comparative Efficacy (EC50) of this compound and Retigabine on KCNQ Channels
| Compound | Target Channel(s) | Reported EC50 | Cell Line Used | Reference |
| This compound | KCNQ2 | 5.62 ± 0.67 µM (current amplitude) | CHO-K1 | [2] |
| 3.98 ± 0.33 µM (G-V shift) | CHO-K1 | [2] | ||
| KCNQ2/3 | 6.1 µM | CHO | [1] | |
| KCNQ4 | 12.2 µM | CHO | [1] | |
| Retigabine | KCNQ2/3 | 1.9 ± 0.2 µM | CHO | [3] |
| KCNQ2 | 2.5 ± 0.6 µM | CHO | [3] | |
| KCNQ3 | 0.6 ± 0.3 µM | CHO | [3] | |
| KCNQ4 | 5.2 ± 0.9 µM | CHO | [3] |
Note: The efficacy of this compound and Retigabine is measured by their ability to enhance the activity of KCNQ channels, not by cytotoxicity (IC50) in these cell lines.
Mechanistic Comparison: this compound vs. Retigabine
This compound and Retigabine represent two distinct classes of KCNQ channel activators, differing in their binding sites and impact on channel gating. This mechanistic diversity offers different approaches for therapeutic intervention.
Table 2: Mechanistic Comparison of this compound and Retigabine
| Feature | This compound | Retigabine | Reference |
| Binding Site | Voltage-Sensing Domain (VSD) | Pore Domain | [2] |
| Effect on Channel | Stabilizes the activated state of the VSD | Allosteric modulation | [2] |
| Impact on Gating | Increases outward current and enhances voltage sensitivity | Primarily modifies voltage activation | [2] |
Signaling Pathway of KCNQ Channel Activation
The following diagram illustrates the distinct mechanisms of action of this compound and Retigabine on the KCNQ2 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ztz240: A Novel KCNQ Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ztz240, a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ), with other prominent KCNQ channel activators. The information presented is supported by experimental data from peer-reviewed studies, offering a detailed overview of its performance, mechanism of action, and the methodologies used for its characterization.
Performance Benchmarks: this compound in Comparison
This compound has emerged as a significant tool in the study of KCNQ channels, which are critical in regulating neuronal excitability. Its performance is best understood when compared against other well-known KCNQ activators like Retigabine.
| Compound | Target(s) | EC50 (μM) | Key Effects | Mechanism of Action |
| This compound | KCNQ2/3, KCNQ4 | 6.1 (KCNQ2/3), 12.2 (KCNQ4)[1] | Increases outward current amplitude, left-shifts the G-V curve, slows deactivation.[2] | Binds to the voltage-sensing domain (VSD) of the KCNQ channel.[2][3] |
| Retigabine | KCNQ2-5 | Varies by subtype (e.g., EC50 of ~2 μM for KCNQ2/3 V50 shift)[4] | Left-shifts the G-V curve, enhances M-current.[5] | Binds to the pore domain of the KCNQ channel.[2][3] |
| ICA-27243 | KCNQ2/3 selective | Not explicitly stated, but is a potent activator. | Enhances activation of KCNQ2/3 channels.[6] | Binds to a novel site within the voltage-sensor domain (VSD).[6] |
| ML213 | KCNQ2, KCNQ4 | 0.23 (KCNQ2), 0.51 (KCNQ4)[7] | Potent activator, shifts voltage-dependence of channel opening.[7] | Not explicitly stated, but potentiation mechanism involves a leftward shift in the voltage-activation curve.[7] |
Table 1: Comparative Performance of KCNQ Channel Activators. This table summarizes the key performance indicators of this compound and other KCNQ channel activators, highlighting their targets, potency (EC50), primary effects on channel function, and their distinct mechanisms of action.
In-Depth Look at this compound's Electrophysiological Effects
Electrophysiological studies have been pivotal in characterizing the functional impact of this compound on KCNQ channels. A key finding is its ability to dose-dependently increase the outward potassium current and shift the voltage-dependence of channel activation to more hyperpolarized potentials (a "leftward shift" in the G-V curve).
| Concentration of this compound | Half-activation Voltage (V1/2) Shift (ΔV1/2) |
| 1 μM | -13.7 ± 0.50 mV[2] |
| 5 μM | -25.07 ± 1.12 mV (full-length KCNQ2)[2] |
| 10 μM | -42.64 ± 0.93 mV[2] |
Table 2: Dose-Dependent Effect of this compound on KCNQ2 Channel Activation. This table quantifies the leftward shift in the half-activation voltage (V1/2) of KCNQ2 channels in the presence of increasing concentrations of this compound, demonstrating its potent modulatory effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell, providing direct evidence of a compound's effect on channel function.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2).
-
Recording Setup: Cells are placed on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 μm, filled with an intracellular solution, is brought into contact with the cell membrane.
-
Giga-seal Formation: A high-resistance seal (a "giga-seal," >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps are then applied (e.g., from -120 mV to +50 mV in 10 mV increments) to elicit ion channel currents.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as current amplitude and the voltage-dependence of activation (G-V curve). The effect of this compound is assessed by comparing recordings before and after its application to the extracellular solution.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules, such as ion channels, in their near-native state.
-
Protein Expression and Purification: The target KCNQ channel protein is overexpressed in a suitable cell line (e.g., HEK293S GnTI⁻ cells) and purified using affinity chromatography.
-
Sample Preparation: The purified KCNQ channel protein is mixed with this compound to form a complex. A small volume (typically 3-4 μL) of this mixture is applied to an EM grid.
-
Vitrification: The grid is rapidly plunged into liquid ethane, which freezes the sample so quickly that water molecules do not have time to form ice crystals, resulting in a glass-like "vitreous" ice.
-
Data Collection: The vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual channel particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the KCNQ channel in complex with this compound. This reveals the binding site and conformational changes induced by the compound.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Retigabine - Wikipedia [en.wikipedia.org]
- 3. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Cryo-EM sample preparation method for extremely low concentration liposomes (2018) | Lige Tonggu | 24 Citations [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of ZTZ240: A Guide for Researchers
This guide provides a detailed comparative analysis of ZTZ240, a modulator of the voltage-gated potassium channel KCNQ2, intended for researchers, scientists, and drug development professionals. The information presented herein is based on publicly available experimental data.
I. Introduction to this compound
This compound is a chemical modulator of the voltage-gated potassium channel subfamily KQT member 2 (KCNQ2), which is responsible for the M-current in neurons.[1][2] The M-current plays a crucial role in preventing neuronal hyper-excitability, making KCNQ2 an important therapeutic target for conditions such as epilepsy and pain.[1][2] this compound acts as an activator of the KCNQ2 channel, offering a potential avenue for the treatment of these and other related neurological disorders.[3][4]
II. Comparative Performance: this compound vs. Retigabine
A key comparator for this compound is Retigabine, another well-characterized KCNQ channel activator.[5] While both compounds activate the KCNQ2 channel, they do so through distinct mechanisms, leading to different functional outcomes.[1][2][5][6]
Table 1: Comparative Efficacy and Potency of this compound and Retigabine on KCNQ Channels
| Compound | Target(s) | EC50 (µM) | Effect on Voltage Sensitivity |
| This compound | KCNQ2, KCNQ3, KCNQ4 | KCNQ2/3: 6.1, KCNQ4: 12.2[7][8] | Enhances voltage sensitivity by left-shifting the G-V curve[1] |
| Retigabine | KCNQ2-5 | Varies by subtype | Primarily modifies voltage activation[1] |
III. Mechanism of Action: A Tale of Two Binding Sites
The most significant difference between this compound and Retigabine lies in their binding sites on the KCNQ2 channel, leading to different activation mechanisms.[1][2][5][6][9]
-
This compound: Binds to the voltage-sensing domain (VSD) of the KCNQ2 channel.[1][6][9] This interaction stabilizes the VSD in its activated state, thereby reducing the energy barrier for channel opening and increasing its voltage sensitivity.[1][6]
-
Retigabine: Binds to the pore domain of the channel.[1][5][6] Its mechanism of action is through allosteric modulation of the channel gate.[1][6]
This distinction is critical for drug development, as the VSD offers a target for achieving greater subtype selectivity compared to the more conserved pore domain.[1]
References
- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | KCNQ2 Channel Activator | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
Safety Operating Guide
Proper Disposal and Safe Handling of ztz240: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of ztz240, a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ), and outlines key operational protocols.
Immediate Safety and Disposal Procedures
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Solid this compound Waste:
-
Segregation: Do not mix this compound with other waste streams. Solid chemical waste should be segregated based on its hazard class.[3]
-
Container: Place dry, solid this compound waste in its original container or a clearly labeled, sealed, and leak-proof container.[3] The container should be marked with a hazardous waste label.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, should be considered solid chemical waste and disposed of accordingly. These items should be double-bagged in clear plastic bags and tagged with a hazardous waste label.[3]
-
Storage: Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal of this compound in Solution:
-
Solvent Compatibility: If this compound is dissolved in an organic solvent, it should be disposed of in the appropriate flammable or halogenated solvent waste container. Ensure the solvent is compatible with the container material.
-
Aqueous Solutions: For aqueous solutions containing this compound, consult your institution's guidelines. Some dilute, non-hazardous aqueous waste may be suitable for drain disposal, but this is highly regulated and should be confirmed with your EHS office. Given the biological activity of this compound, drain disposal is likely not appropriate.
-
Labeling: All solution waste containers must be clearly labeled with the full chemical names of all components and their approximate concentrations.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Channel(s) | Reference |
| EC₅₀ | 6.1 µM | KCNQ2 and KCNQ3 | MedChemExpress |
| EC₅₀ | 12.2 µM | KCNQ4 | MedChemExpress |
Experimental Protocols
Electrophysiological Recording of KCNQ2 Channel Activity:
A common experimental approach to characterize the effect of this compound on KCNQ2 channels involves voltage-clamp recordings in a cellular expression system (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293 cells) transfected with the KCNQ2 channel.[4]
Methodology:
-
Cell Culture and Transfection: Culture the chosen cell line under standard conditions. Transfect the cells with a plasmid vector containing the cDNA for the human KCNQ2 potassium channel.
-
Electrophysiology Setup: Use the whole-cell patch-clamp technique to record ionic currents flowing through the KCNQ2 channels.
-
Solutions:
-
Extracellular (bath) solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular (pipette) solution: Contains a high concentration of potassium (e.g., KCl or K-gluconate) and other components to mimic the intracellular environment (e.g., EGTA, HEPES, Mg-ATP).
-
-
Application of this compound: After establishing a stable whole-cell recording, apply this compound to the bath solution at various concentrations. This is typically done using a perfusion system to allow for rapid solution exchange.
-
Voltage Protocol: Apply a series of voltage steps to the cell membrane to elicit channel opening and closing. For example, from a holding potential of -80 mV, apply depolarizing steps to various potentials (e.g., from -60 mV to +60 mV).
-
Data Analysis: Measure the amplitude of the potassium currents in the absence and presence of different concentrations of this compound. Plot the current potentiation as a function of this compound concentration to determine the EC₅₀ value. Analyze the voltage-dependence of channel activation by fitting the conductance-voltage (G-V) curves with a Boltzmann function.[4]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a KCNQ2 potassium channel activator.
Logical Workflow for Chemical Waste Disposal
References
Navigating the Safe Handling of ztz240: A Guide to Personal Protective Equipment and Disposal
Essential Safety and Logistical Information for Researchers
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) and disposal procedures for ztz240, a chemical modulator of the KCNQ potassium channel used in analgesia and anti-epileptic research.[1] It is critical to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the information provided herein is based on general best practices for handling novel research chemicals. The official SDS must be obtained from the supplier and reviewed thoroughly before any handling of this compound commences.
Understanding the Preliminary Hazard Profile
Given that this compound is a bioactive small molecule intended for neurological research, it should be handled with caution. Assume the compound is potentially hazardous in the absence of comprehensive safety data. A thorough risk assessment is the first and most critical step before any experimental work begins.
Personal Protective Equipment (PPE): A Multi-leveled Approach
The selection of appropriate PPE is dictated by a comprehensive risk assessment that considers the quantity of substance being handled, the experimental procedure, and the potential for aerosol generation or direct contact. The U.S. Environmental Protection Agency (EPA) outlines four levels of PPE to protect against hazardous substances.[2]
| PPE Level | Description | Typical Ensemble |
| Level A | Highest level of respiratory, skin, and eye protection. Required for high potential for exposure to hazards.[2] | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator. - Totally encapsulating chemical-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots. |
| Level B | Highest level of respiratory protection with a lesser level of skin protection.[2] | - Positive-pressure, full-facepiece SCBA or supplied-air respirator. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots. |
| Level C | Used when the concentration and type of airborne substance are known and criteria for using an air-purifying respirator are met.[2][3] | - Full-face or half-mask air-purifying respirator. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots. |
| Level D | Minimum protection required. Used for nuisance-level exposures only.[2] | - Safety glasses or goggles. - Lab coat or coveralls. - Chemical-resistant gloves. - Standard work shoes or boots. |
For handling small, non-volatile quantities of this compound in a well-ventilated laboratory, Level D protection is likely the minimum requirement. However, any procedure with the potential for aerosolization (e.g., sonication, vortexing, weighing outside of a contained space) would necessitate an upgrade to Level C protection.
Experimental Protocol: Risk Assessment for Handling this compound
The following is a generalized protocol for conducting a risk assessment prior to handling this compound or any new chemical compound.
-
Information Gathering:
-
Obtain the Safety Data Sheet (SDS) from the supplier (e.g., MedchemExpress).
-
Review all sections of the SDS, paying close attention to hazard identification, first-aid measures, handling and storage, and disposal considerations.
-
If an SDS is not available, search for literature on similar compounds to infer potential hazards.
-
-
Hazard Identification:
-
Based on the SDS and other available information, identify the potential physical, health, and environmental hazards of this compound.
-
-
Exposure Assessment:
-
Evaluate the experimental protocol to determine the potential routes of exposure (inhalation, ingestion, skin contact, eye contact).
-
Consider the quantity of this compound to be used, the frequency and duration of handling, and the potential for generating dusts, aerosols, or vapors.
-
-
Control Measures Selection:
-
Based on the hazard and exposure assessment, determine the necessary control measures. This includes engineering controls (e.g., chemical fume hood, glove box), administrative controls (e.g., standard operating procedures, training), and the required level of Personal Protective Equipment (PPE).
-
-
Emergency Preparedness:
-
Ensure that appropriate emergency equipment (e.g., safety shower, eyewash station, spill kit) is readily accessible.
-
Review emergency procedures for spills, exposures, and fires.
-
-
Documentation:
-
Document the risk assessment and the selected control measures. This documentation should be readily available to all personnel working with the compound.
-
Visualizing Safety Workflows
To further clarify the procedural logic for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the workflow for chemical disposal.
Caption: PPE Selection Workflow for this compound.
Caption: General Chemical Waste Disposal Workflow.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into solid, liquid, and sharps categories.
-
-
Waste Containers:
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name ("this compound"), concentration, and any other components of the mixture.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed plastic bag or container labeled as "this compound contaminated solid waste."
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that waste containers are kept closed except when adding waste.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
